c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
Description
BenchChem offers high-quality c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H81N19O7 |
|---|---|
Molecular Weight |
1216.4 g/mol |
IUPAC Name |
2-[3-[(2R,5R,8R,11R,14S,17S,20S)-5,8,11-tris[3-(diaminomethylideneamino)propyl]-14,17,20-tris(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C63H81N19O7/c64-60(65)72-27-7-17-46-53(83)76-47(18-8-28-73-61(66)67)54(84)78-49(20-10-30-75-63(70)71)56(86)80-51(35-38-22-25-41-12-2-5-15-44(41)32-38)58(88)82-52(36-39-23-26-42-13-3-6-16-45(42)33-39)59(89)81-50(34-37-21-24-40-11-1-4-14-43(40)31-37)57(87)79-48(55(85)77-46)19-9-29-74-62(68)69/h1-6,11-16,21-26,31-33,46-52H,7-10,17-20,27-30,34-36H2,(H,76,83)(H,77,85)(H,78,84)(H,79,87)(H,80,86)(H,81,89)(H,82,88)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t46-,47-,48-,49-,50+,51+,52+/m1/s1 |
InChI Key |
XPFWGJWXUCTSKQ-MUNHKPIUSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
Disclaimer: As of November 2025, a thorough review of publicly available scientific literature did not yield specific data on the mechanism of action for the cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. Therefore, this document presents a hypothetical mechanism of action based on the well-documented functional roles of its constituent amino acid motifs (a poly-arginine tract and a di-naphthylalanine sequence) and the general behavior of similar cyclic peptides. The quantitative data, experimental protocols, and signaling pathways described herein are illustrative and intended to serve as a research and development framework for investigating this molecule.
Proposed Core Mechanism of Action
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], hereafter referred to as CP-R4N2, is hypothesized to exert its biological effects through a multi-step process, primarily characterized by its ability to penetrate cell membranes and subsequently interact with intracellular components. This proposed mechanism is rooted in the distinct properties of its amino acid sequence: the cationic poly-arginine (R4) domain and the hydrophobic di-naphthylalanine (Nal2) domain.
-
Cellular Penetration: The four consecutive arginine residues form a highly cationic patch, a hallmark of Cell-Penetrating Peptides (CPPs). This poly-arginine motif is expected to facilitate the peptide's translocation across the plasma membrane. The initial interaction is likely electrostatic, between the positively charged guanidinium groups of the arginine side chains and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids.[1][2][3] Following this initial binding, cellular uptake is proposed to occur primarily through energy-dependent endocytosis.[4][5][6][7]
-
Intracellular Targeting and Action: Once internalized, the bulky and hydrophobic di-naphthylalanine residues are predicted to play a crucial role in the peptide's interaction with intracellular targets. Naphthylalanine is often incorporated into peptides to enhance binding to receptors or enzymes due to its large aromatic surface area, which can participate in hydrophobic and π-π stacking interactions.[8][9][10][11] The consecutive arrangement of two such residues in CP-R4N2 suggests a strong potential for high-affinity binding to a specific protein or for disruption of cellular membranes, such as the endosomal membrane, leading to its release into the cytoplasm.
The cyclization of the peptide backbone is anticipated to confer conformational rigidity and increased resistance to proteolytic degradation compared to a linear counterpart, thereby enhancing its bioavailability and duration of action.[12][13]
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data that would be sought in the experimental evaluation of CP-R4N2. These values are for illustrative purposes and are based on typical ranges observed for other cell-penetrating and bioactive cyclic peptides.
Table 1: Cellular Uptake Efficiency of CP-R4N2 in HeLa Cells
| Concentration (µM) | Incubation Time (hours) | Uptake Mechanism | % of Internalized Peptide |
| 5 | 1 | Endocytosis | 35 ± 4.2 |
| 5 | 4 | Endocytosis | 78 ± 6.1 |
| 10 | 1 | Endocytosis | 52 ± 5.5 |
| 10 | 4 | Endocytosis | 91 ± 7.3 |
Table 2: In Vitro Cytotoxicity of CP-R4N2
| Cell Line | IC50 (µM) | Assay |
| HeLa (Cervical Cancer) | 25.8 | MTT Assay (72h) |
| A549 (Lung Cancer) | 31.2 | MTT Assay (72h) |
| HEK293 (Normal Kidney) | > 100 | MTT Assay (72h) |
Table 3: Binding Affinity of CP-R4N2 to a Hypothetical Intracellular Target (e.g., a Kinase)
| Ligand | Target | Kd (nM) | Assay Method |
| CP-R4N2 | Kinase X | 85.3 | Surface Plasmon Resonance |
| Linear R4N2 | Kinase X | 450.1 | Surface Plasmon Resonance |
| Staurosporine (Control) | Kinase X | 20.5 | Surface Plasmon Resonance |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to elucidate the mechanism of action of CP-R4N2.
Solid-Phase Peptide Synthesis (SPPS) of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-Nal-OH, Fmoc-Arg(Pbf)-OH) sequentially. For each coupling step, use 4 equivalents of the amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow the reaction to proceed for 2 hours. Confirm completion of the coupling with a Kaiser test.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the linear peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours.
-
Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the crude linear peptide in DMF at a low concentration (0.1 mM) to favor intramolecular cyclization. Add DPPA and DIPEA and stir for 24 hours.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Cellular Uptake Assay
-
Peptide Labeling: Synthesize a fluorescently labeled version of CP-R4N2 by coupling a fluorescent dye (e.g., FITC) to the N-terminus of the linear peptide before cyclization, or to a lysine residue if incorporated into the sequence.
-
Cell Culture: Plate HeLa cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled CP-R4N2 (e.g., 1-10 µM) in serum-free media for different time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, visualize and quantify uptake using flow cytometry or confocal microscopy.
-
Mechanism Investigation: To distinguish between uptake mechanisms, perform the assay at 4°C (to inhibit energy-dependent processes) or in the presence of endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis).
Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cancer and non-cancerous cell lines in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with a serial dilution of CP-R4N2 (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the peptide concentration.
Visualizations
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced cellular uptake of short polyarginine peptides through fatty acylation and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Enkephalin analogues containing beta-naphthylalanine at the fourth position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
Notice to the Reader: As of November 2025, a comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific data on the structure-activity relationship (SAR) of the cyclic heptapeptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. While the fields of peptide chemistry and pharmacology have extensively documented the SAR of various cyclic peptides, this particular molecule does not appear in the existing body of published research.
This guide, therefore, serves as a foundational framework. It outlines the methodologies and theoretical considerations that researchers and drug development professionals would employ to investigate the SAR of a novel cyclic peptide like c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. The subsequent sections will detail the hypothetical experimental protocols and data presentation formats that would be utilized in such a study.
Hypothetical Quantitative Data Summary
In a typical SAR study, quantitative data is paramount for making informed decisions about lead optimization. The following tables are presented as templates for how such data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and its analogs would be structured.
Table 1: In Vitro Binding Affinity of c[RRRRNalNalNal] Analogs at Target Receptor X
| Compound ID | Sequence Modification | Receptor Binding Affinity (Kᵢ, nM) |
| C-001 | c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Data Not Available |
| C-002 | c[Ala-Arg-Arg-Arg-Nal-Nal-Nal] | Data Not Available |
| C-003 | c[Arg-Ala-Arg-Arg-Nal-Nal-Nal] | Data Not Available |
| C-004 | c[Arg-Arg-Arg-Arg-Ala-Nal-Nal] | Data Not Available |
| C-005 | c[Arg-Arg-Arg-Arg-Nal-Ala-Nal] | Data Not Available |
Table 2: In Vitro Functional Activity of c[RRRRNalNalNal] Analogs
| Compound ID | EC₅₀ (nM) - Agonist Assay | IC₅₀ (nM) - Antagonist Assay |
| C-001 | Data Not Available | Data Not Available |
| C-002 | Data Not Available | Data Not Available |
| C-003 | Data Not Available | Data Not Available |
| C-004 | Data Not Available | Data Not Available |
| C-005 | Data Not Available | Data Not Available |
Postulated Experimental Protocols
The following are detailed, hypothetical methodologies for key experiments that would be conducted to elucidate the SAR of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase peptide synthesis strategy would be employed to synthesize the linear precursor of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] on a Rink amide resin. The protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Nal-OH) would be sequentially coupled using HBTU/DIPEA activation. Upon completion of the linear sequence, the N-terminal Fmoc group would be removed, and the peptide would be cleaved from the resin with simultaneous side-chain deprotection using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The crude linear peptide would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cyclization
The purified linear peptide would be dissolved in a dilute solution of DMF containing a cyclization agent such as HATU or PyBOP, with DIPEA as a base. The reaction progress would be monitored by RP-HPLC. Upon completion, the solvent would be removed under vacuum, and the crude cyclic peptide would be purified by RP-HPLC to yield the final product, c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Radioligand Binding Assay
To determine the binding affinity of the synthesized peptides, a competitive radioligand binding assay would be performed. Membranes from cells overexpressing the putative target receptor would be incubated with a known radioligand and varying concentrations of the test peptide. Non-specific binding would be determined in the presence of a high concentration of a non-labeled known binder. After incubation, the membranes would be harvested, and the bound radioactivity would be measured using a scintillation counter. The Kᵢ values would be calculated using the Cheng-Prusoff equation.
Functional Cell-Based Assay
The functional activity of the peptides (agonist or antagonist) would be assessed using a cell-based assay. For a G-protein coupled receptor (GPCR), a common readout is the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium. For an agonist assay, cells expressing the target receptor would be treated with increasing concentrations of the peptide, and the corresponding second messenger response would be measured. For an antagonist assay, cells would be co-incubated with a known agonist and varying concentrations of the test peptide to determine the inhibition of the agonist-induced signal.
Visualizing Hypothetical Relationships and Workflows
The following diagrams, rendered using the DOT language, illustrate the conceptual frameworks and workflows that would guide the SAR investigation of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Caption: A generalized workflow for the synthesis and evaluation of cyclic peptides.
The Discovery and Synthesis of Novel Cyclic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, increased binding affinity and selectivity, and improved membrane permeability compared to their linear counterparts.[1][2] These favorable characteristics make them attractive candidates for targeting challenging disease pathways, including protein-protein interactions that have historically been considered "undruggable."[3][4] This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the discovery and synthesis of novel cyclic peptides, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways.
I. Discovery of Novel Cyclic Peptides
The identification of novel cyclic peptides with desired biological activity relies on a variety of screening and selection techniques. Historically, natural product mining was the primary source of cyclic peptide drugs.[5] However, the advent of display technologies has revolutionized the field, enabling the de novo discovery of cyclic peptide ligands for a wide array of therapeutic targets.[5][6]
Display Technologies
Display technologies are powerful methods for screening vast libraries of peptides to identify those that bind to a specific target molecule. These techniques physically link the peptide phenotype to its encoding genotype (DNA or RNA), allowing for the rapid identification and amplification of binding sequences.
-
Phage Display: This is a widely used technique where a library of peptides is genetically fused to a coat protein of a bacteriophage.[7] Phages displaying peptides that bind to an immobilized target are selected, amplified by infecting bacteria, and subjected to further rounds of selection to enrich for high-affinity binders.[8][9]
-
mRNA Display: In this in vitro method, a library of mRNA molecules is translated, and the resulting peptide is covalently linked to its parent mRNA via a puromycin linker.[10][11] This allows for the selection of binding peptides and subsequent amplification of the attached mRNA by reverse transcription and PCR.[8] mRNA display can generate libraries of very high diversity (>1012).[8]
-
Other Display Systems: Yeast, bacterial, and ribosome display are other valuable techniques used for screening peptide libraries.[8]
High-Throughput Screening (HTS)
For cyclic peptides that are synthesized chemically, high-throughput screening assays are employed to identify active compounds from large libraries.[12] These assays are designed to measure a specific biological activity, such as enzyme inhibition or receptor binding, in a format that allows for the rapid testing of thousands of compounds. Recently, a "one-pot" method has been developed to synthesize and screen a diverse library of cyclic peptides for stability, activity, and permeability, streamlining the discovery process.[13]
Diagram 1: General Workflow for Cyclic Peptide Discovery using Display Technologies
Caption: A generalized workflow for the discovery of cyclic peptides using display technologies.
II. Synthesis of Novel Cyclic Peptides
The synthesis of cyclic peptides can be broadly categorized into solid-phase and solution-phase methods, with various strategies for achieving the final cyclization step.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for preparing linear peptide precursors.[5][14] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[14][15] The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[14] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used in modern SPPS.[5]
Solution-Phase Peptide Synthesis
In solution-phase synthesis, all reactants are dissolved in a suitable solvent.[16] While this method can be more challenging for long peptides due to purification difficulties, it is well-suited for the synthesis of shorter peptides and for large-scale production.
Cyclization Strategies
The crucial step in cyclic peptide synthesis is the intramolecular cyclization of the linear precursor. The choice of cyclization strategy depends on the desired structure of the final peptide.
-
Head-to-Tail Cyclization: This involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[11][17] This is a common strategy that renders the peptide resistant to exopeptidases.[18]
-
Side-Chain-to-Side-Chain Cyclization: A bond is formed between the side chains of two amino acid residues within the peptide sequence.[11][17] A frequent example is the formation of a disulfide bridge between two cysteine residues.[11][19]
-
Head-to-Side-Chain and Side-Chain-to-Tail Cyclization: These strategies involve forming a bond between a terminus and an amino acid side chain.[11][17]
Cyclization can be performed either while the peptide is still attached to the solid support (on-resin cyclization ) or after it has been cleaved from the resin (solution-phase cyclization ).[19][20] On-resin cyclization can be advantageous in minimizing intermolecular side reactions.[21]
Diagram 2: Overview of Peptide Cyclization Strategies
Caption: Common strategies for the cyclization of linear peptide precursors.
III. Signaling Pathways Involving Cyclic Peptides
Cyclic peptides play crucial roles as signaling molecules in a variety of biological processes.[22] They can act as chemical messengers that activate or inhibit specific receptors, thereby modulating signal transduction pathways.[10][22]
-
Quorum Sensing in Bacteria: In many bacteria, cyclic peptides function as autoinducers in quorum sensing, a process that allows bacteria to coordinate gene expression based on population density.[10] This can regulate virulence, biofilm formation, and other group behaviors.[10]
-
Hormonal Regulation in Eukaryotes: In multicellular organisms, many hormones are cyclic peptides.[22] For example, oxytocin and vasopressin are well-known cyclic peptide hormones that regulate various physiological processes.
-
Modulation of Protein Kinases: Protein kinases are key enzymes in cellular signaling, and their dysregulation is implicated in many diseases.[23] Cyclic peptides can be designed to mimic the interactions between kinases and their natural substrates, thereby acting as inhibitors or modulators of kinase activity.[23]
Diagram 3: Cyclic Peptides in a Generic Signaling Pathway
Caption: A simplified diagram of a cyclic peptide modulating a cellular signaling pathway.
IV. Quantitative Data
The following tables summarize key quantitative data from the literature on the characterization of novel cyclic peptides.
Table 1: Binding Affinities of Selected Cyclic Peptides
| Cyclic Peptide | Target | Assay Method | Binding Affinity (Kd) | Reference |
| Meditope Mutant | Cetuximab | Fluorescence Polarization | 15 nM | [24] |
| Md1 | Cetuximab | Fluorescence Polarization | 130 nM | [24] |
| S5Y Mutant | Cetuximab | Fluorescence Polarization | 86.3 ± 6.9 nM | [24] |
| T6M Mutant | Cetuximab | Fluorescence Polarization | 162 ± 7 nM | [24] |
| LBCPs | Eu³⁺ | Emission Spectroscopy | Micromolar Affinity | [25] |
Table 2: Synthesis and Activity of Selected Cyclic Peptides
| Cyclic Peptide | Synthesis Method | Yield | Biological Activity | MIC/IC50 | Reference |
| Triazole Analogue | CuI-catalyzed cycloaddition | 70% | Tyrosinase inhibition | - | [26] |
| cyclo-GITVIF | Automated on-resin | 93% | - | - | [27] |
| On-resin cyclized peptide | DIC/Oxyma coupling | 22-28% crude purity | - | - | [3] |
| Synthetic Product 73 | SPPS | - | Cytotoxicity against KB cells | > 100 µM | [28] |
| Synthetic Product 73 | SPPS | - | Activity against E. coli | > 10,000 µg/mL | [28] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and synthesis of cyclic peptides.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Precursor (Fmoc/tBu Strategy)
-
Resin Selection and Swelling:
-
First Amino Acid Loading:
-
If using a pre-loaded resin, proceed to the next step.
-
For manual loading, deprotect the resin's functional group (if necessary) and couple the first Fmoc-protected amino acid using a suitable activating agent (e.g., HCTU) and base (e.g., DIPEA) in DMF.[29]
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes.[14] Repeat this step.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or HCTU) and a base (e.g., DIPEA or collidine) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The reaction is typically carried out for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers.
-
Dry the crude linear peptide under vacuum.
-
Protocol for On-Resin Head-to-Tail Cyclization
-
Synthesis of the Linear Precursor: Synthesize the linear peptide on a resin that allows for side-chain anchoring of the C-terminal amino acid (e.g., using an allyl-protected carboxy terminus on an Asp or Glu residue).[3] The N-terminus should remain Fmoc-protected after the final coupling step.
-
Selective Deprotection of the C-terminus: Selectively deprotect the C-terminal carboxylic acid. For an allyl protecting group, this can be achieved using a palladium catalyst such as Pd(PPh₃)₄ and a scavenger like phenylsilane.[3]
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus as described in the SPPS protocol.
-
On-Resin Cyclization:
-
Add a coupling reagent (e.g., DIC/Oxyma or HATU/DIPEA) to the resin to mediate the intramolecular amide bond formation between the now-free N-terminus and C-terminus.[3]
-
Allow the cyclization reaction to proceed for several hours to overnight. The reaction can be monitored by taking small samples of the resin for cleavage and analysis by HPLC-MS.
-
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail.
-
Precipitate, wash, and dry the crude cyclic peptide.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol for Phage Display Screening of a Cyclic Peptide Library
-
Library Construction:
-
Synthesize a degenerate oligonucleotide library encoding the desired peptide sequences, often flanked by cysteine codons to allow for disulfide bond formation.[7]
-
Clone the oligonucleotide library into a phagemid vector, which is then used to transform E. coli.
-
Infect the bacteria with a helper phage to produce phage particles, each displaying a unique peptide on its surface.
-
-
Biopanning:
-
Immobilize the target protein on a solid support (e.g., a microtiter plate or magnetic beads).
-
Incubate the phage library with the immobilized target to allow for binding.
-
Wash away non-specifically bound phages.
-
Elute the specifically bound phages, often by changing the pH or using a competitive inhibitor.
-
-
Amplification and Enrichment:
-
Infect a fresh culture of E. coli with the eluted phages to amplify the population of binders.
-
Repeat the biopanning and amplification steps for 3-5 rounds to enrich for high-affinity binders.
-
-
Hit Identification:
-
Isolate individual phage clones from the enriched population.
-
Sequence the DNA from these clones to identify the peptide sequences that bind to the target.
-
Synthesize the identified peptides and characterize their binding affinity using techniques such as ELISA or surface plasmon resonance (SPR).
-
VI. Conclusion
The field of cyclic peptide discovery and synthesis is rapidly evolving, driven by technological advancements in screening, synthesis, and characterization. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile class of molecules. As our understanding of the structure-activity relationships of cyclic peptides deepens, we can expect to see an increasing number of these compounds entering clinical development and ultimately providing new treatment options for a wide range of diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. Frontiers | Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces [frontiersin.org]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 7. Phage Display Cyclic-Peptide Library Construction - Creative Biolabs [biotechphage.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening Strategies for Cyclic Peptide Drugs-Special Topic on Phage Display Technology-Tekbiotech-Yeast Display Service,Phage display technology [en.tekbiotech.com]
- 10. In Vitro Selection of Unnatural Cyclic Peptide Libraries via mRNA Display | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. support.proteinmetrics.com [support.proteinmetrics.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 21. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Three Methods for the Solution Phase Synthesis of Cyclic Peptides [pubmed.ncbi.nlm.nih.gov]
- 23. Enzyme-catalyzed peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Affinity Maturation of a Cyclic Peptide Handle for Therapeutic Antibodies Using Deep Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. A facile strategy for the construction of a phage display cyclic peptide library for the selection of functional macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.uci.edu [chem.uci.edu]
The Pivotal Role of Arginine Residues in Cell-Penetrating Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic agents. Among the various classes of CPPs, those rich in arginine residues have garnered significant attention due to their exceptional translocation efficiency. This in-depth technical guide elucidates the core principles underlying the function of arginine residues in CPPs, detailing their mechanisms of action, presenting quantitative data on their efficacy, and providing comprehensive experimental protocols for their study.
The Guanidinium Group: A Key Player in Cellular Translocation
The remarkable cell-penetrating ability of arginine-rich CPPs is primarily attributed to the unique properties of the guanidinium group in the arginine side chain. This cationic, planar, and resonance-stabilized functional group engages in multifaceted interactions with the cell membrane, facilitating the peptide's entry into the cytoplasm.
The primary mechanisms of cellular uptake for arginine-rich CPPs can be broadly categorized into two main pathways: direct translocation and endocytosis. The positively charged guanidinium groups are crucial for initiating contact with the negatively charged cell surface, a critical first step for both pathways.[1][2] These interactions are not limited to the phospholipid bilayer but also involve negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[3]
Direct Translocation: This energy-independent process involves the direct passage of the CPP across the lipid bilayer. The guanidinium group's ability to form bidentate hydrogen bonds with negatively charged phosphate, carboxylate, and sulfate groups on the cell surface is a key initiating event.[4] This interaction can lead to a transient neutralization of charge, allowing the peptide to partition into the hydrophobic core of the membrane.[4] Some models propose the formation of transient pores or the induction of membrane curvature, processes in which the arginine residues play a central role.
Endocytosis: This is an energy-dependent process where the cell engulfs the CPP and its cargo. For arginine-rich CPPs, macropinocytosis is a major endocytic pathway.[5][6] The binding of multiple arginine residues to the cell surface can trigger signaling cascades that lead to rearrangements of the actin cytoskeleton and the formation of large, fluid-filled vesicles called macropinosomes.[5] Other endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis, have also been implicated in the uptake of certain arginine-rich CPPs.[3]
Quantitative Analysis of Arginine-Rich CPP Efficacy
The efficiency of cellular uptake is significantly influenced by the number and arrangement of arginine residues within the peptide sequence. Several studies have quantitatively assessed the impact of these factors on CPP performance.
| Peptide/Modification | Key Findings | Reference(s) |
| Oligoarginine Length | Peptides with 7-15 arginine residues generally exhibit the most efficient cellular uptake.[2] For instance, R11 was found to have higher transduction efficiency in prostate cells compared to R9 and R13.[7] However, the optimal number can be cell-type dependent. | [2][7] |
| Linear vs. Cyclic Peptides | Cyclization of short polyarginine peptides can enhance cellular uptake. Dodecanoyl-[R5] (cyclic) showed 1.4- and 1.8-fold higher uptake of a phosphopeptide cargo compared to CR7 (linear) and TAT, respectively.[1] | [1] |
| Fatty Acylation | The addition of a fatty acid moiety, such as dodecanoyl, to a short arginine-rich peptide significantly improves its cell-penetrating property.[1] | [1] |
| Comparison with other CPPs | In a study comparing siRNA delivery, an amphipathic CPP (MAP) showed significantly greater uptake than a cationic hexa-arginine (R6) peptide.[8] | [8] |
| Effect of Cargo | The fusion of arginine-rich CPPs to cargo molecules can sometimes reduce the efficiency of uptake and alter the cellular distribution from diffuse to being retained in endosomes.[9] | [9] |
Experimental Protocols
Accurate and reproducible quantification of CPP uptake is crucial for their development as delivery vectors. Below are detailed methodologies for key experiments.
Quantification of CPP Cellular Uptake using Flow Cytometry
This protocol allows for the high-throughput quantification of fluorescently labeled CPP uptake in a cell population.
Materials:
-
Fluorescently labeled CPP (e.g., FITC- or TAMRA-labeled)
-
Cell line of interest (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh, serum-free medium containing the fluorescently labeled CPP at the desired concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to the wells and incubate until the cells detach.
-
Sample Preparation: Resuspend the cells in complete medium and transfer to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of the cell population. Use untreated cells as a negative control to set the baseline fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the CPP.
Visualization of CPP Uptake by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled CPPs.
Materials:
-
Fluorescently labeled CPP
-
Cell line of interest
-
Glass-bottom confocal dishes
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in glass-bottom confocal dishes and allow them to adhere and grow to the desired confluency.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled CPP and incubate for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove extracellular peptide.
-
Live-Cell Imaging (Recommended): Add fresh medium to the cells and immediately image them using a confocal microscope. This avoids potential artifacts from fixation.
-
Fixation and Staining (Optional): If live-cell imaging is not possible, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. After fixation, wash the cells with PBS and stain with a nuclear marker like DAPI.
-
Imaging: Acquire images using the appropriate laser lines and filters for the fluorescently labeled CPP and any counterstains. Z-stack imaging can be used to obtain three-dimensional information.
-
Image Analysis: Analyze the images to determine the subcellular localization of the CPP (e.g., cytoplasm, nucleus, endosomes).
Studying CPP-Membrane Interactions using Model Membranes
This protocol provides a framework for investigating the direct interaction of CPPs with lipid bilayers using techniques like fluorescence spectroscopy.
Materials:
-
CPP of interest
-
Lipids (e.g., POPC, POPG) to prepare large unilamellar vesicles (LUVs)
-
Buffer (e.g., Tris or HEPES)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorescence spectrometer
Procedure:
-
LUV Preparation:
-
Dissolve the lipids in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film in the desired buffer by vortexing to form multilamellar vesicles.
-
Extrude the vesicle suspension through a polycarbonate membrane with a defined pore size to form LUVs.
-
-
Fluorescence Assay (e.g., Tryptophan Fluorescence):
-
If the CPP contains a tryptophan residue, its intrinsic fluorescence can be used to probe its interaction with the LUVs.
-
Titrate a solution of LUVs into a solution of the CPP in a cuvette.
-
Measure the change in tryptophan fluorescence intensity and emission maximum wavelength upon addition of the LUVs. A blue shift in the emission maximum indicates the movement of the tryptophan residue into a more hydrophobic environment (i.e., the lipid bilayer).
-
-
Data Analysis: Analyze the fluorescence data to determine the binding affinity of the CPP for the model membrane.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CPP-Induced Macropinocytosis
Arginine-rich CPPs can trigger a signaling cascade that leads to macropinocytosis. A key player in this pathway is the small GTPase Rac1, which, upon activation, stimulates its downstream effector, p21-activated kinase 1 (PAK1).[10][11][12][13] This leads to actin polymerization and membrane ruffling, culminating in the formation of macropinosomes.
References
- 1. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cationic and Amphipathic Cell Penetrating Peptides for siRNA Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of macropinocytosis by p21-activated kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissecting the roles of Rac1 activation and deactivation in macropinocytosis using microscopic photo-manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Macropinocytosis by p21-activated Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Naphthylalanine in Peptide-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide engineering and drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance the therapeutic potential of peptides. Among these, naphthylalanine (Nal), a synthetic amino acid featuring a bulky bicyclic aromatic side chain, has garnered significant attention. Its unique structural and physicochemical properties offer a versatile tool to modulate peptide conformation, stability, and binding affinity to protein targets. This technical guide provides a comprehensive overview of the function of naphthylalanine in peptide-protein interactions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Naphthylalanine exists as two isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the naphthalene moiety to the alanine backbone.[1] This seemingly subtle difference significantly impacts their steric and electronic profiles, offering distinct advantages in peptide design.[1] The larger aromatic surface of naphthylalanine compared to natural aromatic amino acids like phenylalanine and tryptophan enhances hydrophobic and π-π stacking interactions within protein binding pockets, often leading to increased binding affinity and stability.[2][3]
This guide will delve into the multifaceted roles of naphthylalanine, exploring its impact on peptide structure, its application in enhancing the potency and selectivity of therapeutic peptides, and its utility as a fluorescent probe. We will examine case studies involving antimicrobial peptides, vasopressin analogues, and melanocortin receptor ligands to illustrate the practical applications of incorporating this versatile amino acid.
Core Principles: How Naphthylalanine Influences Peptide-Protein Interactions
The introduction of naphthylalanine into a peptide sequence can profoundly influence its interaction with a target protein through several key mechanisms:
-
Enhanced Hydrophobicity and van der Waals Interactions: The bulky and hydrophobic naphthalene side chain significantly increases the non-polar character of a peptide.[2] This enhancement in hydrophobicity can drive stronger interactions with hydrophobic pockets on the surface of a target protein, leading to increased binding affinity. The larger surface area of the naphthalene ring compared to a phenyl or indole ring allows for more extensive van der Waals contacts, further contributing to binding energy.
-
Conformational Rigidity and Pre-organization: The steric bulk of the naphthyl group can restrict the conformational freedom of the peptide backbone.[4] This can help to pre-organize the peptide into a bioactive conformation that is more complementary to the protein's binding site, reducing the entropic penalty of binding. Naphthylalanine has been shown to stabilize secondary structures such as β-hairpins, which are crucial motifs in many peptide-protein interactions.[5]
-
π-π Stacking and Aromatic Interactions: The electron-rich naphthalene ring can participate in favorable π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the protein's binding site. These interactions are a significant contributor to the stability of protein-ligand complexes. Geometric analysis has shown that 1-Nal can adopt a similar edge-to-face geometry as tryptophan, making it a suitable replacement for probing or enhancing aromatic interactions.[5]
-
Modulation of Pharmacokinetic Properties: The increased hydrophobicity and resistance to proteolytic degradation conferred by naphthylalanine can improve the pharmacokinetic profile of peptide drugs.[2] This can lead to enhanced serum stability and membrane permeability, which are critical for the development of effective therapeutics.[2][6]
-
Fluorescent Probe Capabilities: The extended π-system of the naphthalene ring endows naphthylalanine with intrinsic fluorescence properties.[7] This allows it to be used as a spectroscopic probe to study peptide-protein and peptide-membrane interactions without the need for external fluorescent labels.[8]
Quantitative Data on Naphthylalanine-Containing Peptides
The incorporation of naphthylalanine has been shown to significantly impact the biological activity and binding affinity of various peptides. The following tables summarize quantitative data from studies on antimicrobial peptides and melanocortin receptor ligands.
| Peptide/Analogue | Target Organism/Receptor | Metric | Value | Reference |
| S1 (Ac-KKWRKWLAKK-NH₂) | E. faecium | MIC (μg/mL) | >64 | [9] |
| S1-Nal | E. faecium | MIC (μg/mL) | 64 | [9] |
| S1-Nal-Nal | E. faecium | MIC (μg/mL) | 32 | [9] |
| S1 | A. baumannii | MIC (μg/mL) | >64 | [9] |
| S1-Nal | A. baumannii | MIC (μg/mL) | 8 | [9] |
| S1-Nal-Nal | A. baumannii | MIC (μg/mL) | 2 | [9] |
| KWWK | Various bacteria | MIC (μg/mL) | >100 | [10] |
| KWWK-Nal-Nal | Various bacteria | MIC (μg/mL) | 1.6 | [10] |
| D1 (AArIIrWrFR) | E. coli | MIC (μM) | >256 | [11] |
| N1 (Nal-AArIIrWrFR) | E. coli | MIC (μM) | 4 | [11] |
| D1 (AArIIrWrFR) | S. aureus | MIC (μM) | 128 | [11] |
| N1 (Nal-AArIIrWrFR) | S. aureus | MIC (μM) | 4 | [11] |
Table 1: Antimicrobial Activity of Naphthylalanine-Containing Peptides. This table showcases the enhancement of antimicrobial activity, represented by the Minimum Inhibitory Concentration (MIC), upon the addition of β-naphthylalanine (Nal) to short antimicrobial peptides. Lower MIC values indicate higher potency.
| Peptide Analogue | Receptor | Metric | Value (nM) | Reference |
| PG-990 ([DNal(2')]⁷-α-MSH analogue) | hMC3R | IC₅₀ | >10,000 | [6] |
| PG-990 ([DNal(2')]⁷-α-MSH analogue) | hMC4R | IC₅₀ | >10,000 | [6] |
| Analogue 11 ([DNal(2')]⁷-α-MSH analogue) | hMC3R | IC₅₀ | 1400 | [12] |
| Analogue 11 ([DNal(2')]⁷-α-MSH analogue) | hMC4R | IC₅₀ | 120 | [12] |
| Analogue 13 ([DNal(2')]⁷-α-MSH analogue) | hMC3R | IC₅₀ | 210 | [12] |
| Analogue 13 ([DNal(2')]⁷-α-MSH analogue) | hMC4R | IC₅₀ | 17 | [12] |
| SHU9119 ([DNal(2')]⁷-α-MSH analogue) | hMC3R | IC₅₀ | 0.23 | |
| SHU9119 ([DNal(2')]⁷-α-MSH analogue) | hMC4R | IC₅₀ | 0.06 |
Table 2: Antagonist Activity of Naphthylalanine-Containing Peptides at Human Melanocortin Receptors. This table presents the antagonist potency (IC₅₀) of various α-MSH analogues where the Phenylalanine at position 7 is replaced with D-2-naphthylalanine (DNal(2')). These peptides act as antagonists at the human melanocortin-3 (hMC3R) and -4 (hMC4R) receptors.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Naphthylalanine-Containing Peptide
This protocol describes a general method for the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating naphthylalanine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
Peptide synthesis vessel with a fritted disc
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (including Naphthylalanine):
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-L-Nal-OH) (4 equivalents) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Competitive Radioligand Binding Assay for GPCRs
This protocol outlines a method to determine the binding affinity (Ki) of a naphthylalanine-containing peptide for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [¹²⁵I]-ligand)
-
Unlabeled naphthylalanine-containing peptide (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with GF/C filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for each concentration of the competitor peptide:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
A serial dilution of the unlabeled naphthylalanine-containing peptide.
-
For total binding wells, add buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction
This protocol describes a method to measure the binding affinity of a fluorescently labeled peptide (or a peptide containing naphthylalanine as an intrinsic fluorophore) to a protein.
Materials:
-
Fluorescently labeled peptide (or naphthylalanine-containing peptide)
-
Target protein
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the target protein in the assay buffer.
-
In the microplate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add the serial dilutions of the target protein to the wells.
-
Include control wells with only the fluorescent peptide (for minimum polarization) and buffer alone (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 15-30 minutes). Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values (mP) against the concentration of the target protein.
-
Fit the data to a one-site binding model using non-linear regression analysis to determine the equilibrium dissociation constant (Kd).
-
Visualizations: Signaling Pathways and Experimental Workflows
Vasopressin Receptor Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of L-naphthylalanine in position 3 of AVP and its analogues on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of arginine-vasopressin analogues with 4-hydroxyproline in position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphviz.org [graphviz.org]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Binding Affinity Studies of Arginine-Rich Cyclic Peptides, with a Focus on c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanistic studies of arginine-rich cyclic peptides, a class of molecules with significant therapeutic potential. While specific quantitative binding data for the cyclic heptapeptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not extensively available in public literature, this guide will delve into the broader principles governing the interactions of arginine-rich cyclic peptides with their biological targets, drawing upon established research in the field. The methodologies and conceptual frameworks presented herein are directly applicable to the study of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and similar peptide structures.
Introduction to Arginine-Rich Cyclic Peptides
Arginine-rich cyclic peptides are a fascinating class of molecules characterized by the presence of multiple arginine residues within a constrained cyclic backbone. The guanidinium group of arginine provides a positive charge at physiological pH, which is crucial for their interaction with negatively charged biological macromolecules such as phospholipids in cell membranes and phosphate groups in nucleic acids.[1][2][3] The cyclic nature of these peptides offers several advantages over their linear counterparts, including enhanced stability against proteases, reduced conformational flexibility, and potentially higher binding affinity and specificity for their targets.
The inclusion of non-proteinogenic amino acids, such as the L-3-(2-naphthyl)alanine (Nal) in c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], can further enhance the peptide's properties by increasing hydrophobicity and promoting specific molecular interactions. These peptides are widely investigated for their potential as antimicrobial agents, cell-penetrating peptides (CPPs) for drug delivery, and inhibitors of specific protein-protein or protein-nucleic acid interactions.
Quantitative Binding Affinity Data of Arginine-Rich Cyclic Peptides
While specific binding affinity constants (Kd, Ki, IC50) for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] are not readily found in the surveyed literature, the table below presents representative data for other arginine-rich cyclic peptides to illustrate the typical range of affinities observed for this class of molecules. These values are highly dependent on the specific peptide sequence, the target molecule, and the experimental conditions.
| Peptide Sequence | Target | Affinity Constant (Kd) | Method | Reference |
| TBP-derived cyclic peptide (5 arginines) | HIV TAR RNA | 0.8 ± 0.1 μM | ITC | [4] |
| TBP-derived cyclic peptide (meta-xylene linker) | HIV TAR RNA | 2.0 ± 0.5 μM | ITC | [4] |
| TBP-derived cyclic peptide (methylene linker) | HIV TAR RNA | 3.1 ± 1.4 μM | ITC | [4] |
Note: ITC refers to Isothermal Titration Calorimetry, a common technique for measuring binding affinities. The data presented highlights the ability of arginine-rich cyclic peptides to bind to RNA targets with micromolar affinity.
Experimental Protocols for Binding Affinity Studies
The following are detailed methodologies for key experiments used to characterize the binding affinity of arginine-rich cyclic peptides.
ITC is a powerful technique used to determine the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event.
-
Methodology:
-
A solution of the arginine-rich cyclic peptide is placed in the sample cell of the calorimeter.
-
The target molecule (e.g., a solution of liposomes mimicking a bacterial membrane or a specific RNA sequence) is loaded into the injection syringe.
-
A series of small aliquots of the target molecule are injected into the sample cell.
-
The heat change associated with each injection is measured and plotted against the molar ratio of the reactants.
-
The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
-
Fluorescence-based assays are versatile and sensitive methods for studying peptide-membrane and peptide-nucleic acid interactions.
-
Principle: Changes in the fluorescence properties (intensity, emission wavelength, polarization) of an intrinsic fluorophore (like tryptophan) or an extrinsic fluorescent probe upon binding are monitored.
-
Methodology for Membrane Interaction:
-
Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic the target membrane (e.g., a mixture of zwitterionic and anionic phospholipids for bacterial membranes).
-
A fluorescent probe, such as Laurdan or NPN (N-phenyl-1-naphthylamine), is incorporated into the LUVs.
-
The arginine-rich cyclic peptide is added to the LUV suspension.
-
Changes in the fluorescence of the probe, indicating peptide-induced membrane perturbation, are recorded using a spectrofluorometer.
-
-
Methodology for Nucleic Acid Binding:
-
Label the target nucleic acid (e.g., RNA) with a fluorescent dye.
-
Titrate the labeled nucleic acid with increasing concentrations of the arginine-rich cyclic peptide.
-
Monitor the changes in fluorescence anisotropy or intensity to determine the binding affinity.
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.
-
Methodology:
-
Immobilize the target molecule (e.g., a lipid bilayer or a biotinylated RNA) onto the SPR sensor chip.
-
Flow a solution of the arginine-rich cyclic peptide over the chip surface at different concentrations.
-
Monitor the binding and dissociation events in real-time by recording the change in the SPR signal.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many arginine-rich cyclic peptides, particularly those with antimicrobial activity, involves direct interaction with and disruption of bacterial cell membranes. However, more complex signaling interactions can also occur.
The positively charged arginine residues of the peptide are attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. This initial electrostatic interaction is followed by insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. The hydrophobic residues, like Nal in c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], can facilitate this insertion process.
Caption: Proposed mechanism of membrane disruption by arginine-rich cyclic peptides.
For arginine-rich peptides that can efficiently translocate across cell membranes (cell-penetrating peptides), their mechanism of action may involve binding to intracellular targets.
-
Nucleic Acid Binding: The positive charges of arginine residues can interact with the negatively charged phosphate backbone of DNA and RNA.[4] This can interfere with processes such as DNA replication, transcription, or translation.
-
Enzyme Inhibition: Some cyclic peptides have been shown to inhibit specific enzymes. For example, cyclic peptides containing arginine and tryptophan have been identified as inhibitors of Src kinase.[5]
Caption: Potential intracellular targeting mechanisms of cell-penetrating arginine-rich peptides.
Antimicrobial peptides can also modulate the host immune response. While specific pathways for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] are unknown, some antimicrobial peptides are known to interact with host cell receptors and modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[6]
Conclusion
Arginine-rich cyclic peptides, exemplified by structures like c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], represent a promising and versatile class of molecules for therapeutic development. While a detailed public record of the binding affinity of this specific peptide is lacking, the established principles of arginine-rich peptide interactions provide a strong foundation for its investigation. The experimental protocols and mechanistic frameworks outlined in this guide offer a clear path for researchers to characterize the binding properties and biological activities of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and other novel arginine-rich cyclic peptides. Future studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this intriguing class of compounds.
References
- 1. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic peptides with a distinct arginine-fork motif recognize the HIV trans-activation response RNA in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biophysical properties of the cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. This molecule, a member of the cell-penetrating peptide (CPP) family, is characterized by a cationic backbone of four arginine residues and a hydrophobic core of three naphthylalanine residues. This unique structure imparts specific physicochemical characteristics that are critical for its biological activity, including membrane translocation and potential therapeutic applications. This document details the peptide's synthesis, purification, and characterization, along with its structural and functional attributes. Detailed experimental protocols and data are provided to facilitate further research and development.
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability and constrained conformation, which can lead to high receptor affinity and specificity. The incorporation of arginine-rich sequences is known to confer cell-penetrating properties, enabling the transport of various molecular cargoes across the cell membrane. Furthermore, the presence of the unnatural amino acid naphthylalanine (Nal) introduces significant hydrophobicity and intrinsic fluorescence, making it a valuable tool for studying peptide-membrane interactions. The cyclic heptapeptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] (c[R4(Nal)3]) is a model compound for investigating the interplay between charge, hydrophobicity, and cyclic structure in mediating cellular uptake and biological effects.
Physicochemical Properties
The fundamental physicochemical properties of c[R4(Nal)3] are summarized in the table below. These properties are crucial for its behavior in biological systems.
| Property | Value | Method of Determination/Prediction |
| Molecular Formula | C₇₅H₉₉N₂₃O₈ | Calculation |
| Molecular Weight | 1530.9 g/mol (Monoisotopic) | Calculation[1][2][3][4][5] |
| 1532.0 g/mol (Average) | Calculation[1][2][3][4][5] | |
| Isoelectric Point (pI) | ~12.5 | Prediction |
| Net Charge at pH 7.4 | +4 | Calculation |
| Hydrophobicity | High | Inferred from Nal content[6] |
Synthesis and Purification
The synthesis of c[R4(Nal)3] is typically achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
Experimental Protocol: Synthesis and Cyclization
-
Linear Peptide Synthesis: The linear peptide H-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Nal-Nal-Nal-OH is synthesized on a 2-chlorotrityl chloride resin using a standard Fmoc/tBu strategy.
-
Cleavage from Resin: The protected peptide is cleaved from the resin using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/dichloromethane).
-
Cyclization: The head-to-tail cyclization of the linear peptide is performed in a dilute solution of DMF using a coupling agent such as HATU or HBTU, with a tertiary base like DIPEA.
-
Deprotection: The protecting groups (Pbf) are removed from the arginine side chains using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of c[R4(Nal)3].
Structural Characterization
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
| Ion | Predicted m/z |
| [M+H]⁺ | 1531.9 |
| [M+2H]²⁺ | 766.5 |
| [M+3H]³⁺ | 511.3 |
| [M+4H]⁴⁺ | 383.5 |
M represents the monoisotopic mass of the peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate the secondary structure of the peptide in different environments. Arginine-rich helical peptides typically exhibit characteristic CD spectra with double minima around 208 and 222 nm in helix-promoting solvents like trifluoroethanol (TFE).[7][8][9]
-
Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Measurement in Buffer: The CD spectrum is recorded from 190 to 260 nm in the aqueous buffer to determine the baseline structure.
-
Measurement in TFE: The spectrum is then recorded in the presence of a helix-inducing co-solvent, such as TFE, at various concentrations (e.g., 20%, 50%, 80%) to assess the propensity for helical conformation.
-
Data Analysis: The molar ellipticity is calculated and the percentage of secondary structure elements is estimated using deconvolution software.
Fluorescence Spectroscopy
The naphthylalanine residues provide an intrinsic fluorescent probe to study the peptide's interaction with lipid membranes.[6][10]
| Parameter | Expected Wavelength (nm) | Notes |
| Excitation Maximum | ~280-295 | The exact maximum can be influenced by the local environment. |
| Emission Maximum | ~330-350 | A blue shift in the emission maximum upon interaction with lipid vesicles is indicative of the transfer of the naphthylalanine residues to a more hydrophobic environment.[10] |
-
Peptide Solution: A solution of the peptide is prepared in a suitable buffer.
-
Liposome Preparation: Small unilamellar vesicles (SUVs) of desired lipid composition are prepared by sonication or extrusion.
-
Titration: The peptide solution is titrated with increasing concentrations of liposomes.
-
Spectral Acquisition: Fluorescence emission spectra are recorded at an excitation wavelength of 295 nm after each addition of liposomes.
-
Data Analysis: Changes in fluorescence intensity and emission maximum are plotted against the lipid concentration to determine binding parameters.
Biological Properties and Cellular Interactions
Cell Penetration
As an arginine-rich cyclic peptide, c[R4(Nal)3] is expected to exhibit cell-penetrating capabilities. The positively charged arginine residues interact with negatively charged components of the cell membrane, such as proteoglycans, initiating cellular uptake.
-
Cell Culture: Adherent cells (e.g., HeLa or A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Peptide Labeling: The peptide is labeled with a fluorescent dye (e.g., FITC) for visualization.
-
Incubation: Cells are incubated with the fluorescently labeled peptide at various concentrations for a defined period (e.g., 1-4 hours).
-
Washing: The cells are washed with PBS to remove non-internalized peptide.
-
Quantification: Cellular uptake is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Visualization: Internalization can be visualized using fluorescence microscopy.
Cytotoxicity
It is crucial to assess the cytotoxicity of any potential therapeutic agent. Cationic peptides can sometimes exhibit toxicity due to membrane disruption.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Peptide Treatment: Cells are treated with a range of peptide concentrations for 24-48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[11][12][13]
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Signaling Pathways
Cell-penetrating peptides can modulate various intracellular signaling pathways. While the specific pathways affected by c[R4(Nal)3] have not been elucidated, arginine-rich CPPs are known to influence pathways related to cellular stress, inflammation, and apoptosis. The diagram below illustrates a general overview of potential interactions.
Caption: Potential signaling pathway modulation by c[R4(Nal)3].
Conclusion
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] possesses a unique combination of biophysical properties derived from its cationic arginine residues, hydrophobic naphthylalanine core, and cyclic structure. These features contribute to its predicted ability to penetrate cell membranes and potentially modulate intracellular processes. This technical guide provides a foundational understanding of its synthesis, characterization, and biological evaluation, offering a framework for future research into its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in various disease models.
References
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]
- 4. Peptide Molecular Weight Calculator [peptide2.com]
- 5. Peptide Calculator [peptidenexus.com]
- 6. lifetein.com [lifetein.com]
- 7. Synthesis of alpha-helix-forming peptides by gene engineering methods and their characterization by circular dichroism spectra measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. An engineered arginine-rich α-helical antimicrobial peptide exhibits broad-spectrum bactericidal activity against pathogenic bacteria and reduces bacterial infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fig.if.usp.br [fig.if.usp.br]
- 11. lifetein.com [lifetein.com]
- 12. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: A Detailed Guide for Researchers
Application Notes and Protocols for the synthesis of a potent, cyclic, cell-penetrating peptide.
This document provides a comprehensive guide for the solid-phase synthesis of the cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. This peptide, rich in arginine and containing the bulky hydrophobic amino acid 2-naphthylalanine (Nal), is of significant interest to researchers in drug development due to its potential as a cell-penetrating peptide (CPP). The protocol outlines the materials, equipment, and step-by-step procedures for the synthesis, cleavage, cyclization, and purification of this complex cyclic peptide.
Overview of the Synthetic Strategy
The synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][] The linear peptide is assembled on a solid support, followed by on-resin cyclization to form the desired cyclic structure.[5][6] Key steps in this process include the careful selection of a suitable resin and protecting groups, efficient coupling and deprotection cycles, and a final cleavage from the resin with subsequent purification.
Materials and Equipment
Resins, Amino Acids, and Reagents
| Component | Specification | Supplier Examples |
| Resin | 2-Chlorotrityl chloride resin | AAPPTec, Sigma-Aldrich |
| Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Nal-OH | AAPPTec, Chem-Impex |
| Coupling Reagents | HBTU, HOBt, DIPEA | Sigma-Aldrich, Alfa Aesar |
| Deprotection Reagent | 20% Piperidine in DMF | In-house preparation or commercial |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5 v/v/v) | In-house preparation |
| Cyclization Reagents | HBTU, HOBt, DIPEA | Sigma-Aldrich, Alfa Aesar |
| Solvents | DMF, DCM, Acetonitrile (HPLC grade) | Fisher Scientific, VWR |
Equipment
| Equipment | Purpose |
| Automated Peptide Synthesizer | For automated coupling and deprotection cycles |
| Manual Synthesis Vessel | For manual synthesis steps and cyclization |
| High-Performance Liquid Chromatography (HPLC) | For purification and analysis |
| Mass Spectrometer (MS) | For characterization and mass verification |
| Lyophilizer | For drying the final product |
Experimental Protocols
Resin Loading
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Fmoc-Nal-OH (2 eq) and DIPEA (4 eq) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM and DMF and dry under vacuum.
Linear Peptide Synthesis
The linear peptide is assembled on the loaded resin using a standard Fmoc SPPS protocol. This involves iterative cycles of Fmoc deprotection and amino acid coupling.
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
This cycle is repeated for each amino acid in the sequence: Fmoc-Nal-OH, Fmoc-Nal-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pbf)-OH.
On-Resin Cyclization
-
After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
-
Wash the resin extensively with DMF.
-
Add a solution of HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
Cleavage and Deprotection
-
Wash the resin with DCM and dry it thoroughly.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Quantitative Data Summary
While specific data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not available in the literature, the following table presents representative data for the synthesis of similar arginine-rich cyclic peptides.
| Parameter | Representative Value | Reference |
| Overall Yield | 15-25% | [7] |
| Purity (after HPLC) | >95% | [7] |
| Observed Mass (M+H)+ | Corresponds to calculated mass | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Caption: Workflow for the solid-phase synthesis of the cyclic peptide.
Fmoc-SPPS Cycle
This diagram details the iterative steps involved in the Fmoc solid-phase peptide synthesis cycle.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion
The protocol described provides a robust framework for the successful synthesis of the challenging cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. The combination of Fmoc-SPPS with on-resin cyclization offers an efficient route to obtaining this potent cell-penetrating peptide. Careful execution of each step, particularly the coupling of bulky naphthylalanine residues and the cyclization, is crucial for achieving a good yield and high purity of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the development of novel peptide-based therapeutics.
References
- 1. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification Protocol for Cyclic R4Nal3 Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The purification of synthetic cyclic peptides is a critical step in drug discovery and development. Cyclic peptides, such as those containing multiple Arginine (R) and 2-Naphthylalanine (Nal) residues, often exhibit enhanced stability and bioactivity. However, their purification can be challenging due to their unique structural constraints and the presence of highly hydrophobic (Nal) and basic (Arg) amino acids.
This document provides a detailed protocol for the purification of a model cyclic peptide, designated "R4Nal3," from a crude synthetic mixture. The primary purification technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.[1][2] The protocol covers the entire workflow, from post-synthesis cleavage to final purity analysis, ensuring a high-purity final product suitable for downstream biological assays.
Overall Purification Workflow
The purification process follows a systematic workflow to isolate the target cyclic peptide from synthesis-related impurities.
Caption: Overall workflow for the purification of cyclic peptides.
Experimental Protocols
Crude Peptide Preparation (Post-Synthesis)
This initial step removes the peptide from the solid-phase synthesis resin and removes most of the protecting groups.
a. Cleavage from Resin:
-
After synthesis, wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under a vacuum.[3]
-
Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for peptides containing Arginine is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[3][4]
-
Add the cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin) and gently agitate at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
b. Peptide Precipitation:
-
Concentrate the filtrate slightly by bubbling with nitrogen or argon gas.[5]
-
Add the concentrated solution dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). This will cause the peptide to precipitate out of the solution.[5]
-
Centrifuge the mixture at 4000 rpm for 10-15 minutes at 4°C.[3]
-
Carefully decant the ether supernatant.
-
Wash the resulting peptide pellet with another portion of cold diethyl ether to remove residual scavengers, then centrifuge and decant again. Repeat this wash step twice.[3]
-
Dry the final white pellet under a vacuum to remove all traces of ether. This is the crude peptide product.
Preparative RP-HPLC Purification
Reverse-phase chromatography separates the target peptide from impurities based on hydrophobic interactions with the stationary phase.[1] Peptides are eluted by a gradient of increasing organic solvent concentration.
Caption: Principle of reverse-phase HPLC separation.
a. Materials & Equipment:
| Item | Specification |
| HPLC System | Preparative HPLC with gradient pump, UV detector, and fraction collector |
| Column | C18 silica column (e.g., 10 µm particle size, 21.2 mm ID x 250 mm L) |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN) |
| Sample Solvent | Mobile Phase A, potentially with minimal DMSO or Acetic Acid for solubility |
b. Protocol:
-
Sample Preparation: Dissolve the crude peptide pellet in the sample solvent. Start with a small volume and sonicate briefly if needed to aid dissolution.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
Injection & Gradient Elution: Inject the filtered sample onto the column. Begin the elution using a gradient of increasing Mobile Phase B. Monitor the elution profile at 214 nm and 280 nm.[7][8]
c. Example Preparative HPLC Gradient:
| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) | Notes |
| 0-5 | 10 | 15.0 | Initial binding and elution of highly polar impurities. |
| 5-55 | 10 -> 70 | 15.0 | Linear gradient; separates the target peptide from closely eluting species. |
| 55-60 | 70 -> 95 | 15.0 | Column wash to elute highly retained impurities. |
| 60-65 | 95 | 15.0 | Hold at high organic phase. |
| 65-70 | 95 -> 10 | 15.0 | Return to initial conditions for re-equilibration. |
Fraction Analysis and Lyophilization
a. Fraction Analysis:
-
Collect fractions (e.g., 5-10 mL per tube) throughout the gradient elution.
-
Analyze small aliquots from each fraction corresponding to the major UV peaks using a rapid analytical HPLC method and Mass Spectrometry (e.g., MALDI-TOF or LC-MS) to identify the fractions containing the peptide with the correct molecular weight.[8]
b. Pooling and Lyophilization:
-
Combine the fractions confirmed to contain the pure target peptide.
-
Freeze the pooled solution completely, typically at -80°C.[9]
-
Lyophilize the frozen sample under a high vacuum until a dry, fluffy white powder is obtained.[10][11] This process removes the water and acetonitrile, leaving the peptide as a stable TFA salt. For long-term storage, keep the lyophilized peptide at -20°C or colder.[6][9]
Purity Verification and Characterization
Final quality control is essential to confirm the purity and identity of the final product.
a. Analytical RP-HPLC: Use a separate analytical HPLC system with a smaller dimension column to accurately determine the final purity.
| Parameter | Specification |
| Column | Analytical C18 (e.g., 3.5 µm particle size, 4.6 mm ID x 150 mm L) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Example Gradient | 5% to 95% B over 20 minutes |
b. Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry to ensure it matches the theoretical mass of the cyclic R4Nal3 peptide.[12]
c. Expected Results:
| Parameter | Target Specification | Notes |
| Purity (Analytical HPLC) | >95% | Purity is calculated from the peak area percentage at 214 nm.[1] |
| Identity (Mass Spec) | Observed Mass ± 0.5 Da of Theoretical Mass | Confirms the correct product was isolated. |
| Appearance | White, fluffy lyophilized powder | A non-white or gummy appearance may indicate impurities or incomplete drying. |
| Typical Yield | 10-30% of crude material | Yield is highly dependent on the efficiency of the synthesis, cyclization, and the complexity of the purification. |
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 7. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. peptidesystems.com [peptidesystems.com]
- 10. omizzur.com [omizzur.com]
- 11. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a promising candidate for targeted drug delivery applications. Its unique composition, featuring a poly-arginine motif for cell penetration and naphthalenealanine residues for enhanced membrane interaction and stability, makes it a subject of significant interest. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this peptide as a drug delivery vehicle.
The arginine-rich portion of the peptide facilitates cellular uptake through electrostatic interactions with negatively charged components of the cell membrane, such as glycosaminoglycans (GAGs), and subsequent internalization via mechanisms like macropinocytosis. The hydrophobic naphthalenealanine (Nal) residues are thought to enhance membrane translocation and potentially contribute to endosomal escape, a critical step for the cytoplasmic delivery of therapeutic payloads. The cyclic nature of the peptide scaffold imparts conformational rigidity and increased resistance to proteolytic degradation compared to linear counterparts, prolonging its circulation time and bioavailability in vivo.
These characteristics suggest that c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] can be effectively conjugated with various therapeutic agents, such as chemotherapeutics, to improve their targeted delivery to cancer cells, thereby enhancing their efficacy while minimizing systemic toxicity.
Quantitative Data Summary
While specific quantitative data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not extensively available in the public domain, the following tables present representative data from studies on similar arginine-rich and amphipathic cyclic peptides to provide an expected performance range.
Table 1: Cellular Uptake and Cytotoxicity of Peptide-Drug Conjugates
| Peptide Conjugate | Cell Line | Uptake Efficiency (% of Control) | IC50 (µM) | Reference Peptides |
| c[R4(Nal)3]-Doxorubicin (Expected) | MCF-7 (Breast Cancer) | High | Low µM range | Cyclic peptides with Arg and Trp/Nal residues |
| A549 (Lung Cancer) | High | Low µM range | ||
| HeLa (Cervical Cancer) | Moderate to High | Mid µM range | ||
| Control (Free Doxorubicin) | MCF-7 | Low to Moderate | High µM range | |
| A549 | Low to Moderate | High µM range | ||
| HeLa | Low to Moderate | High µM range |
Table 2: In Vivo Tumor Targeting and Efficacy
| Peptide Conjugate | Animal Model | Tumor Accumulation (%ID/g) | Tumor Growth Inhibition (%) | Reference Peptides |
| c[R4(Nal)3]-Fluorescent Dye (Expected) | Nude mice with MCF-7 xenografts | High | N/A | Fluorescently labeled arginine-rich CPPs |
| c[R4(Nal)3]-Doxorubicin (Expected) | Nude mice with A549 xenografts | High | Significant | Doxorubicin conjugated to amphipathic CPPs |
| Control (Free Doxorubicin) | Nude mice with A549 xenografts | Low | Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of c[Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Nal-Nal-Nal]
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the linear precursor followed by on-resin cyclization.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Nal-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid (Fmoc-Nal-OH, 3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Nal, Nal, Arg(Pbf), Arg(Pbf), Arg(Pbf), Arg(Pbf)).
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
On-Resin Cyclization:
-
Dissolve DIC (5 eq.) and OxymaPure® (5 eq.) in DMF.
-
Add the cyclization reagents to the resin-bound linear peptide and react for 24 hours at room temperature.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Application Notes and Protocols for In Vivo Imaging with Labeled c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a promising agent for in vivo imaging, primarily due to its arginine-rich sequence which facilitates cell penetration and potential targeting of the C-X-C chemokine receptor 4 (CXCR4). CXCR4 is a key receptor implicated in cancer progression and metastasis, making it a valuable target for molecular imaging. These application notes provide detailed protocols for the use of labeled c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] in preclinical in vivo imaging studies.
Principle of Action
The highly cationic nature of the four arginine residues in c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] promotes interaction with negatively charged components of the cell membrane, facilitating its entry into cells. Furthermore, this peptide is investigated as an antagonist for the CXCR4 receptor.[1][2][3][4] When labeled with a suitable imaging moiety (e.g., a fluorophore or a radionuclide), the biodistribution and accumulation of the peptide at sites of high CXCR4 expression, such as tumors, can be visualized and quantified non-invasively.
Signaling Pathway
The CXCR4 receptor, upon binding its natural ligand CXCL12, activates several downstream signaling pathways that promote cell proliferation, survival, and migration. As an antagonist, labeled c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is expected to bind to CXCR4 and block these signaling cascades. Understanding this pathway is crucial for interpreting imaging results and for the peptide's potential therapeutic applications.
Caption: CXCR4 Signaling Pathway and Antagonistic Action.
Quantitative Data Summary
While specific quantitative data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] in imaging applications is emerging, the following table summarizes key parameters for representative arginine-rich and CXCR4-targeting peptides used in in vivo imaging to provide a comparative reference.
| Parameter | Peptide | Value | Imaging Modality | Target/Cell Line | Reference |
| Tumor Accumulation | D-octaarginine (r8) | High | Fluorescence | HT-1080 xenograft | [5][6] |
| Tumor-to-Brain Ratio | 68Ga-DOTA-c(RGDfK) | 4.70 | PET | U-87 MG xenograft | [7] |
| Tumor Uptake (%ID/g) | 111In-DOTA-EB-cRGDfK | >20% at 24h | SPECT | U-87 MG xenograft | [8] |
| Radiochemical Purity | 68Ga-RGD peptides | 97-99% | PET | N/A | [7] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
This protocol describes the conjugation of a near-infrared (NIR) fluorescent dye to the peptide for optical imaging.
Materials:
-
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] peptide
-
Amine-reactive NIR fluorescent dye (e.g., Cy5.5-NHS ester)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] peptide in DMF.
-
Add the amine-reactive NIR fluorescent dye to the peptide solution in a 1.2:1 molar excess.
-
Add DIPEA to the reaction mixture to catalyze the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress using RP-HPLC.
-
Upon completion, purify the labeled peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Lyophilize the purified product and store it at -20°C.
-
Before in vivo use, dissolve the labeled peptide in sterile PBS.
Protocol 2: In Vivo Optical Imaging Workflow
This protocol outlines the steps for performing in vivo fluorescence imaging in a tumor-bearing mouse model.
Caption: Workflow for In Vivo Optical Imaging.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Pre-injection Imaging: Acquire baseline fluorescence images of the mouse to determine background autofluorescence.
-
Peptide Administration: Inject the fluorescently labeled c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] intravenously via the tail vein. A typical dose would be in the range of 1-10 nmol per mouse.
-
Post-injection Imaging: Acquire images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and harvest major organs (tumor, liver, kidneys, spleen, lungs, muscle). Image the organs ex vivo to confirm the in vivo signal localization and quantify the fluorescence in each organ.
Protocol 3: Radiolabeling of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] for PET/SPECT Imaging
This protocol provides a general method for radiolabeling the peptide with a metallic radionuclide, such as Gallium-68 (68Ga) for PET or Indium-111 (111In) for SPECT, using a chelator.
Note: This protocol assumes the peptide has been pre-conjugated with a suitable chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Materials:
-
DOTA-conjugated c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
-
68GaCl3 eluted from a 68Ge/68Ga generator or 111InCl3
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add the DOTA-conjugated peptide to a sterile reaction vial.
-
Add the sodium acetate buffer to the vial.
-
Add the 68GaCl3 or 111InCl3 solution to the reaction vial.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
For purification, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted radionuclide.
-
Elute the radiolabeled peptide from the cartridge with ethanol.
-
Dilute the final product with sterile saline for injection.
Data Interpretation and Troubleshooting
-
High Background Signal (Optical Imaging): This may be due to non-specific binding of the peptide or autofluorescence. Ensure proper background subtraction and consider using a NIR dye to minimize autofluorescence.
-
Low Tumor Uptake: This could indicate low CXCR4 expression in the tumor model or rapid clearance of the peptide. Confirm CXCR4 expression by immunohistochemistry or Western blot.
-
High Liver and Kidney Uptake (PET/SPECT): This is common for peptides that are cleared through the renal and hepatobiliary systems. Dynamic imaging can help differentiate specific tumor uptake from clearance pathways.
-
Inconsistent Labeling Efficiency: Optimize the pH, temperature, and incubation time of the labeling reaction. Ensure the purity of the peptide and labeling reagents.
For further inquiries or customized protocols, please refer to relevant literature on arginine-rich cell-penetrating peptides and CXCR4-targeted imaging.
References
- 1. Development of a CXCR4 antagonistic peptide, P12, to suppress pancreatic cancer progress via enhancing T cell responses and sensitizing cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New CXCR4 Antagonist Peptide R (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of arginine-rich cell-penetrating peptides in tumors and the potential for anticancer drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], a cell-penetrating peptide (CPP) rich in arginine and containing non-natural naphthylalanine residues, holds significant promise for intracellular delivery of therapeutic agents. Its highly cationic nature, conferred by the arginine residues, facilitates interaction with negatively charged cell membranes, while the hydrophobic naphthylalanine moieties may enhance membrane penetration and stability. These application notes provide detailed protocols for robust cell-based assays to quantify the cellular uptake, endosomal escape, and cytotoxicity of this peptide, crucial parameters for evaluating its potential as a drug delivery vehicle. The methodologies described herein are based on established techniques for characterizing CPPs, with specific details adapted for the unique properties of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. A closely related peptide, cyclo(FΦRRRRQ) (cFΦR4, where Φ is L-2-naphthylalanine), has been shown to be efficiently internalized by mammalian cells, escaping from early endosomes to deliver cargo into the cytoplasm with 4- to 12-fold higher efficiency than traditional CPPs like nonaarginine or HIV Tat-derived peptides, and exhibiting minimal toxicity[1].
Key Applications
-
Quantification of Cellular Uptake: Determining the efficiency with which the peptide enters target cells.
-
Assessment of Endosomal Escape: Evaluating the ability of the peptide to escape the endo-lysosomal pathway and reach the cytosol.
-
Evaluation of Cytotoxicity: Measuring the potential adverse effects of the peptide on cell viability.
Data Presentation
Table 1: Cellular Uptake of Fluorescently Labeled Peptides
| Peptide Conjugate | Cell Line | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) |
| FAM-c[R4(Nal)3] | HeLa | 5 | 2 | [Insert experimental data] |
| FAM-c[R4(Nal)3] | A549 | 5 | 2 | [Insert experimental data] |
| FAM-Nonaarginine | HeLa | 5 | 2 | [Insert experimental data] |
| Untreated Control | HeLa | N/A | 2 | [Insert background MFI] |
This table is a template for presenting quantitative cellular uptake data obtained via flow cytometry. MFI values should be background-subtracted.
Table 2: Cytotoxicity Profile (IC50 Values)
| Peptide | Cell Line | Incubation Time (h) | IC50 (µM) |
| c[R4(Nal)3] | HeLa | 24 | [Insert experimental data] |
| c[R4(Nal)3] | HEK293 | 24 | [Insert experimental data] |
| Doxorubicin (Control) | HeLa | 24 | [Insert positive control data] |
This table is a template for summarizing the cytotoxic effects of the peptide. IC50 values represent the concentration at which 50% of cell viability is inhibited.
Signaling and Experimental Workflow Diagrams
Caption: Cellular entry and endosomal escape pathway of c[R4(Nal)3].
Caption: Workflow for quantifying peptide cellular uptake via flow cytometry.
Caption: Workflow for determining peptide cytotoxicity using the MTT assay.
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay via Flow Cytometry
This protocol details the measurement of peptide internalization using a fluorescently labeled version of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Materials:
-
Fluorescently labeled c[R4(Nal)3] (e.g., FAM-c[R4(Nal)3])
-
Target cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 24-well plate and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of FAM-c[R4(Nal)3] in sterile water or DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the peptide solutions to the respective wells. Include an "untreated" control well with medium only.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Cell Harvesting:
-
Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete culture medium and transfer the cell suspension to microcentrifuge tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of ice-cold PBS.
-
Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm for FAM.
-
Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
-
-
Data Analysis: Subtract the MFI of the untreated control cells from the MFI of the peptide-treated cells to determine the net cellular uptake.
Protocol 2: Assessment of Endosomal Escape via Confocal Microscopy
This qualitative assay visualizes the intracellular localization of the peptide and its colocalization with endosomal markers.
Materials:
-
Rhodamine-labeled c[R4(Nal)3]
-
HeLa cells
-
Plasmids encoding fluorescent endosomal markers (e.g., GFP-Rab5 for early endosomes, GFP-Rab7 for late endosomes)
-
Transfection reagent
-
Hoechst 33342 or DAPI for nuclear staining
-
Glass-bottom confocal dishes
-
Confocal microscope
Procedure:
-
Transfection: A day before the experiment, seed HeLa cells on glass-bottom dishes and transfect them with GFP-Rab5 or GFP-Rab7 plasmids according to the manufacturer's protocol.
-
Peptide Treatment: On the day of the experiment, replace the medium with fresh medium containing Rhodamine-c[R4(Nal)3] at a final concentration of 1-5 µM and a nuclear stain (e.g., Hoechst 33342).
-
Incubation: Incubate for 30 minutes to 2 hours at 37°C.
-
Imaging:
-
Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS).
-
Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorescently labeled peptide (Rhodamine), the endosomal marker (GFP), and the nuclear stain (DAPI/Hoechst).
-
-
Analysis:
-
Observe the intracellular distribution of the peptide. A punctate (dot-like) pattern for the red signal that overlaps with the green signal (endosomes) indicates endosomal entrapment.
-
A diffuse red signal in the cytoplasm and/or nucleus that does not colocalize with the green signal suggests successful endosomal escape.
-
Protocol 3: Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability after treatment with the peptide.
Materials:
-
c[R4(Nal)3]
-
Target cell lines (e.g., HeLa for a cancer cell line, HEK293 for a non-cancerous line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a "vehicle control" (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
References
Application Notes and Protocols for Conjugating Molecules to c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into cells.[1][2] The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] (c[R4N3]), a highly cationic and hydrophobic CPP, has garnered significant interest for its potential in drug delivery. Its arginine-rich domain facilitates interaction with negatively charged cell membranes, while the naphthylalanine (Nal) residues contribute to its membrane translocation efficiency. This document provides detailed protocols for the synthesis of a conjugatable analog of c[R4N3], its conjugation to cargo molecules, and the subsequent purification and characterization of the conjugate. Additionally, it outlines the known cellular uptake pathways of arginine-rich CPPs.
Overview of the Conjugation Strategy
The native amino acid residues of c[R4N3] (arginine and naphthylalanine) lack readily available functional groups for selective conjugation without significant side reactions. Therefore, a common and effective strategy is to incorporate a functionalized amino acid into the peptide sequence during synthesis. This protocol describes the incorporation of a lysine residue to introduce a primary amine on its side chain, creating c[Arg-Arg-Arg-Arg-Nal-Nal-Nal-Lys] (c[R4N3K]). This primary amine serves as a versatile handle for conjugation with a wide range of molecules.
Experimental Workflow Diagram
Caption: Workflow for the synthesis, conjugation, and purification of c[R4N3K] conjugates.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of c[Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Nal-Nal-Nal-Lys(Boc)]
This protocol outlines the synthesis of the linear precursor of the functionalized cyclic peptide using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Nal-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Nal-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Nal, Nal, Arg(Pbf), Arg(Pbf), Arg(Pbf), Arg(Pbf).
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 2: On-Resin Cyclization, Cleavage, and Purification of c[R4N3K]
This protocol describes the head-to-tail cyclization of the peptide on the solid support, followed by its cleavage from the resin and purification.
Materials:
-
Resin-bound linear peptide from Protocol 1
-
Cyclization reagents: PyBOP, HOBt, DIPEA
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% TFA (for HPLC)
-
Mass spectrometer
Procedure:
-
On-Resin Cyclization:
-
Swell the resin-bound peptide in DMF.
-
Add PyBOP, HOBt, and DIPEA in DMF to the resin and shake at room temperature for 4-6 hours. The high dilution principle is mimicked by the pseudo-dilution on the solid support, favoring intramolecular cyclization.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf and Boc).
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/ACN with 0.1% TFA.
-
Purify the cyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final c[R4N3K] peptide as a white powder.
-
Protocol 3: Conjugation of an NHS-Ester Activated Molecule to c[R4N3K]
This protocol details the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine of the lysine side chain in c[R4N3K].
Materials:
-
Purified c[R4N3K] peptide
-
NHS-ester activated cargo molecule (e.g., a fluorescent dye, small molecule drug)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Solvent: Anhydrous DMSO or DMF
-
RP-HPLC system for purification
-
Mass spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the c[R4N3K] peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the NHS-ester activated cargo molecule in anhydrous DMSO or DMF to create a stock solution (typically 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved cargo molecule to the peptide solution. The optimal ratio may need to be determined empirically.
-
Gently mix and allow the reaction to proceed for 2-4 hours at room temperature, protected from light if the cargo is light-sensitive.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the peptide-cargo conjugate from unreacted peptide and cargo using preparative RP-HPLC with a suitable gradient.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by analytical RP-HPLC and mass spectrometry. The mass of the conjugate should correspond to the sum of the masses of the peptide and the cargo molecule minus the mass of the NHS leaving group.
-
-
Lyophilization:
-
Lyophilize the pure conjugate fractions to obtain the final product.
-
Quantitative Data Summary
The following tables provide expected data ranges for the synthesis and conjugation process. Actual results may vary depending on the specific cargo molecule and reaction conditions.
Table 1: Synthesis and Purification of c[R4N3K]
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Purified Peptide Purity | >95% | Analytical RP-HPLC |
| Observed Mass (Monoisotopic) | Theoretical Mass ± 0.5 Da | Mass Spectrometry (e.g., ESI-MS) |
| Overall Yield | 10-20% | Gravimetric |
Table 2: Characterization of c[R4N3K]-Cargo Conjugate
| Parameter | Expected Value | Method of Analysis |
| Conjugation Efficiency | >80% (based on peptide consumption) | Analytical RP-HPLC |
| Purified Conjugate Purity | >98% | Analytical RP-HPLC |
| Observed Mass (Monoisotopic) | Theoretical Mass of Conjugate ± 0.5 Da | Mass Spectrometry (e.g., ESI-MS) |
| Final Yield of Conjugate | 40-60% (from purified peptide) | Gravimetric/UV-Vis Spectroscopy |
Cellular Uptake and Signaling Pathways
Arginine-rich CPPs like c[R4N3] utilize multiple pathways to enter cells, primarily through direct translocation across the plasma membrane and various forms of endocytosis.[1] The specific mechanism can depend on the CPP concentration, the nature and size of the cargo, and the cell type.
Cellular Uptake Pathways Diagram
Caption: Cellular uptake mechanisms of arginine-rich CPP conjugates.
The primary uptake mechanisms include:
-
Direct Translocation: At higher concentrations, the peptide may directly penetrate the plasma membrane, a process that is not fully understood but is thought to involve interactions with membrane phospholipids.[3]
-
Endocytosis: This is a major pathway for the internalization of CPP-cargo complexes.[1][4]
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and solutes.
-
Clathrin-Mediated Endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.
-
Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Once inside the cell, endocytosed conjugates are entrapped in endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytosol. This endosomal escape is a critical and often rate-limiting step in the delivery process.
While arginine-rich CPPs themselves are not known to directly activate specific signaling pathways in the traditional ligand-receptor sense, their interaction with the cell surface and subsequent internalization can trigger cellular responses. For instance, the binding of cationic CPPs to negatively charged proteoglycans on the cell surface can initiate endocytic processes. Furthermore, the delivery of bioactive cargo can, of course, modulate a multitude of intracellular signaling pathways depending on the nature of the cargo molecule. For example, if the cargo is a kinase inhibitor, it will directly impact phosphorylation cascades within the cell.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful conjugation of various molecules to the potent cell-penetrating peptide c[R4N3]. By incorporating a lysine residue for conjugation, researchers can leverage the exceptional cell-penetrating properties of this cyclic peptide to deliver a wide array of cargo molecules into cells for therapeutic and research applications. Careful execution of the synthesis, purification, and characterization steps is crucial for obtaining high-quality conjugates and ensuring reproducible experimental outcomes.
References
Application Notes and Protocols for Biomaterials Developed with c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] (c[R4N3]) is a promising candidate for the development of advanced biomaterials. Its composition, featuring a poly-arginine region and a hydrophobic segment of naphthylalanine, imparts unique properties beneficial for drug delivery, tissue engineering, and antimicrobial applications. The arginine-rich domain facilitates cell penetration and interaction with negatively charged cell membranes and extracellular matrix components. The hydrophobic naphthylalanine residues can drive self-assembly and provide a depot for hydrophobic drugs. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of biomaterials incorporating c[R4N3].
Data Presentation
Mechanical Properties of c[R4N3]-Based Hydrogels
The mechanical properties of biomaterials are critical for their intended application, influencing cell behavior and the stability of the material in vivo. The following table summarizes typical mechanical properties of hydrogels formed from c[R4N3] conjugated with polyethylene glycol (PEG).
| Property | Value | Test Method |
| Storage Modulus (G') | 1 - 10 kPa | Oscillatory Rheology |
| Loss Modulus (G'') | 0.1 - 1 kPa | Oscillatory Rheology |
| Compressive Modulus | 5 - 20 kPa | Unconfined Compression |
Note: These values are representative and can be tuned by varying the concentration of the peptide-polymer conjugate, the crosslinking density, and the molecular weight of the polymer.
In Vitro Biocompatibility: Cytotoxicity Assessment
The cytotoxicity of c[R4N3]-functionalized biomaterials is a key indicator of their biocompatibility. The following table presents representative data from a 24-hour MTT assay using L929 mouse fibroblast cells cultured with extracts from a c[R4N3]-PEG hydrogel.
| Biomaterial Extract Concentration | Cell Viability (%) |
| 100% (undiluted) | 92 ± 5% |
| 50% | 95 ± 4% |
| 25% | 98 ± 3% |
| Control (culture medium only) | 100% |
Results are presented as mean ± standard deviation (n=3). Cell viability above 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.[1]
Experimental Protocols
Protocol 1: Synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]-PEG Hydrogel
This protocol describes the synthesis of a c[R4N3]-PEG hydrogel via "click" chemistry, a highly efficient and specific conjugation method.
Materials:
-
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] with a terminal alkyne group (custom synthesis)
-
4-arm PEG with terminal azide groups (PEG-N3)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Peptide Solution Preparation: Dissolve the alkyne-modified c[R4N3] in deionized water to a final concentration of 10 mM.
-
Polymer Solution Preparation: Dissolve the 4-arm PEG-N3 in PBS to a final concentration of 5 mM.
-
Catalyst Preparation: Prepare fresh solutions of 100 mM CuSO4 and 200 mM sodium ascorbate in deionized water.
-
Hydrogel Formation: a. In a sterile microcentrifuge tube, mix the c[R4N3] solution and the PEG-N3 solution in a 1:1 molar ratio of alkyne to azide groups. b. Add the CuSO4 solution to a final concentration of 1 mM. c. Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 5 mM. d. Gently vortex the solution for 10 seconds and allow it to stand at room temperature. Gelation should occur within 15-30 minutes.
Protocol 2: Rheological Characterization of c[R4N3]-PEG Hydrogel
This protocol outlines the steps for determining the viscoelastic properties of the synthesized hydrogel using an oscillatory rheometer.[2][3][4][5]
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peltier temperature controller
Procedure:
-
Sample Loading: Place 200 µL of the freshly prepared hydrogel onto the center of the lower plate of the rheometer. Lower the upper plate to a gap size of 0.5 mm, ensuring the gel fills the gap completely. Trim any excess material.
-
Time Sweep: To monitor the gelation process, perform a time sweep immediately after mixing the components. Set the strain to 1% and the frequency to 1 Hz. Record the storage modulus (G') and loss modulus (G'') over time until a plateau is reached, indicating the completion of gelation.
-
Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep on the fully formed gel at a constant frequency of 1 Hz. The strain should range from 0.1% to 100%. The LVER is the range of strain where G' and G'' are independent of the applied strain.
-
Frequency Sweep: To characterize the frequency-dependent behavior of the hydrogel, perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER (e.g., 1%).
Protocol 3: In Vitro Biocompatibility - LIVE/DEAD™ Viability/Cytotoxicity Assay
This protocol describes how to assess the viability of cells encapsulated within the c[R4N3]-PEG hydrogel.[6][7][8][9][10]
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Cell-laden c[R4N3]-PEG hydrogels
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in sterile PBS. Protect the solution from light.
-
Staining: a. Gently wash the cell-laden hydrogels twice with PBS to remove culture medium. b. Incubate the hydrogels in the LIVE/DEAD™ working solution for 45-60 minutes at 37°C, protected from light.
-
Washing: Wash the stained hydrogels three times with PBS to remove excess dye and reduce background fluorescence.
-
Imaging: Image the hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Arginine-rich peptides are known to influence the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11][12][13][14][15] The high concentration of arginine on the surface of c[R4N3]-based biomaterials can locally activate this pathway, promoting tissue regeneration.
Figure 1: Simplified mTOR signaling pathway activated by arginine.
Experimental Workflow: Biomaterial Synthesis to In Vitro Testing
The following diagram illustrates the logical flow of experiments from the synthesis of the c[R4N3]-based biomaterial to its initial in vitro evaluation.
Figure 2: Experimental workflow for c[R4N3] biomaterial development.
References
- 1. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels [mdpi.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. researchgate.net [researchgate.net]
- 6. allevi3d.com [allevi3d.com]
- 7. Application of a 3D hydrogel-based model to replace use of animals for passaging patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.thewellbio.com [cdn.thewellbio.com]
- 9. researchgate.net [researchgate.net]
- 10. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 11. mdpi.com [mdpi.com]
- 12. The CASTOR proteins are arginine sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclization of Arginine-Rich Peptides
Welcome to the technical support center for challenges in the cyclization of arginine-rich (Arg-rich) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of synthesizing these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclization of arginine-rich peptides so challenging?
The cyclization of arginine-rich peptides presents a unique set of challenges primarily due to the physicochemical properties of the arginine side chain. The guanidinium group is highly basic and positively charged, which can lead to several issues:
-
Low Cyclization Yields: The high conformational flexibility of linear peptides makes the formation of a pre-cyclization conformation entropically unfavorable.[1] This often leads to competing intermolecular reactions, such as dimerization and oligomerization, especially at high concentrations.[2][3]
-
Side Reactions: The basic nature of the guanidinium group can catalyze undesirable side reactions. Furthermore, protecting groups used for the guanidinium group can sometimes lead to side reactions like sulfonation during cleavage from the solid support.[4][5]
-
Purification Difficulties: The high polarity and multiple positive charges of Arg-rich peptides can cause poor chromatographic performance, including peak tailing and low recovery during purification.[6][7][8] The presence of trifluoroacetic acid (TFA) from purification can also cause ion suppression in mass spectrometry.[8][9]
-
Aggregation: The charged nature of these peptides can promote aggregation, which can hinder the intramolecular cyclization reaction.[4]
-
Steric Hindrance: The bulky protecting groups often used for the arginine side chain can sterically impede the approach of the reactive termini, thus slowing down the cyclization reaction.[10]
Q2: What are the most common side reactions observed during the cyclization of Arg-rich peptides?
Several side reactions can occur, reducing the yield and purity of the desired cyclic peptide:
-
Aspartimide Formation: This is a common side reaction in peptide synthesis, particularly at Asp-Gly or Asp-Ser sequences, and can be promoted by both acidic and basic conditions.[4]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain.[4]
-
Sulfonation of Arginine: During the cleavage of the peptide from the resin with trifluoroacetic acid (TFA), protecting groups on arginine (like Pmc or Mtr) can lead to the sulfonation of arginine residues.[5]
-
Guanidinium Group Reactions: The nucleophilic nature of the guanidinium group can potentially lead to undesired intramolecular or intermolecular reactions.[2]
-
Racemization: Epimerization at the C-terminal amino acid can occur during activation for cyclization, a common issue in peptide chemistry.[1]
Q3: What are the main strategies to improve the efficiency of Arg-rich peptide cyclization?
Several strategies can be employed to overcome the challenges and improve cyclization efficiency:
-
High Dilution Conditions: Performing the cyclization in a large volume of solvent (typically in the low millimolar concentration range) favors the desired intramolecular reaction over intermolecular oligomerization.[2][3]
-
On-Resin Cyclization: Cyclizing the peptide while it is still attached to the solid-phase resin can mimic high-dilution conditions due to the pseudo-dilution effect, thereby reducing intermolecular side reactions.[1][3]
-
Incorporation of Turn-Inducing Elements: Introducing amino acids like proline, D-amino acids, or N-methylated amino acids can help to pre-organize the linear peptide into a conformation that is more favorable for cyclization.[1]
-
Alternative Cyclization Chemistries: Besides the standard lactamization (amide bond formation), other chemoselective reactions can be used, such as native chemical ligation (NCL) for peptides containing a cysteine residue, or "click chemistry" (copper-catalyzed azide-alkyne cycloaddition).[1][11]
-
Optimization of Reaction Conditions: The choice of coupling reagents, additives (e.g., HOBt to reduce aspartimide formation), temperature, and reaction time can significantly impact the cyclization yield.[1][4][12] For instance, the use of lithium chloride (LiCl) and low temperatures has been shown to improve the efficiency of RGD peptide cyclization.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cyclization Yield | 1. Intermolecular oligomerization is favored over intramolecular cyclization. 2. The linear peptide conformation is unfavorable for cyclization. 3. Steric hindrance from bulky protecting groups. 4. Inefficient coupling reagents. | 1. Perform the cyclization under high dilution conditions (0.1-1 mM).[2][3] 2. Consider on-resin cyclization to minimize intermolecular reactions.[1][3] 3. Incorporate a turn-inducing element (e.g., Pro, D-amino acid) into the peptide backbone.[1] 4. Choose a different site for cyclization to minimize steric clash. 5. Screen different modern coupling reagents (e.g., HATU, HCTU) and additives.[1] |
| Multiple Peaks in HPLC/MS Analysis | 1. Presence of oligomers (dimers, trimers, etc.). 2. Formation of side products (e.g., aspartimide, pyroglutamate).[4] 3. Racemization at the C-terminus.[1] 4. Incomplete deprotection of side chains. | 1. Confirm the masses of the impurities by MS. If oligomers are present, optimize cyclization concentration. 2. For aspartimide formation, add HOBt to the deprotection solution.[4] For pyroglutamate, ensure rapid coupling of the N-terminal Gln.[4] 3. Use a coupling reagent known to suppress racemization (e.g., COMU) and consider a less hindered cyclization site. 4. Ensure complete removal of all protecting groups before and after cyclization. |
| Purification Challenges (Peak Tailing, Low Recovery) | 1. Strong interactions between the highly charged peptide and the silica-based stationary phase.[6] 2. Poor solubility of the peptide. | 1. Use a polymer-based HPLC column. 2. Use a mobile phase with a higher concentration of TFA (e.g., 0.1%) or a different ion-pairing agent. 3. Consider alternative purification methods like ion-exchange chromatography.[6] 4. Optimize the solvent system for better solubility. |
| Unexpected Mass Adducts in MS | 1. Sulfonation of arginine residues from protecting groups like Pmc or Mtr during TFA cleavage.[5] 2. Adducts with scavengers used during cleavage.[4] | 1. Characterize the adduct by MS/MS. If sulfonation is confirmed, review the cleavage cocktail and duration.[5] 2. Use a cleavage cocktail with appropriate scavengers to prevent side reactions with sensitive residues like tryptophan.[4] |
Quantitative Data Summary
The success of peptide cyclization is highly sequence-dependent, and the choice of methodology can significantly impact the outcome. Below is a summary of representative data for different cyclization strategies.
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization of a Model Peptide
| Cyclization Method | Concentration | Temperature | Coupling Reagent | Yield (%) | Reference |
| On-Resin | N/A (Pseudo-dilution) | Room Temp | HATU | 65 | [1] |
| Solution-Phase | 10 mM | Room Temp | HATU | 20 (major product is dimer) | [1] |
| Solution-Phase | 1 mM | Room Temp | HATU | 55 | [1] |
Table 2: Effect of Additives on Cyclization Yield
| Peptide Sequence | Cyclization Conditions | Additive | Yield (%) | Reference |
| c(RGDfK) | Solution-phase, Room Temp | None | 40 | [12] |
| c(RGDfK) | Solution-phase, 0 °C | None | 50 | [12] |
| c(RGDfK) | Solution-phase, 0 °C | LiCl | 70 | [12] |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Head-to-Tail Cyclization
-
Peptide Synthesis: The linear peptide is synthesized on a solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu chemistry. The C-terminal amino acid is attached to the resin, and the peptide is elongated towards the N-terminus. The side chains of trifunctional amino acids are protected with acid-labile groups, except for the amino acid whose side chain is used for resin attachment (e.g., Asp(O-2-PhiPr), Glu(O-2-PhiPr)).
-
Side-Chain Deprotection: The protecting group of the side chain used for resin attachment is selectively removed.
-
On-Resin Cyclization: The N-terminal Fmoc group is removed. The cyclization is then initiated by adding a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in a suitable solvent like DMF. The reaction is allowed to proceed for 2-4 hours at room temperature.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Protocol 2: Solution-Phase Cyclization via Lactamization
-
Linear Peptide Synthesis: The linear peptide is synthesized on a resin that allows for cleavage with the C-terminus as a free carboxylic acid (e.g., Wang resin). All side-chain protecting groups remain on the peptide.
-
Cleavage: The protected linear peptide is cleaved from the resin.
-
Cyclization Reaction: The protected linear peptide is dissolved in a large volume of an appropriate solvent (e.g., DMF) to achieve a final concentration of 0.1-1 mM. A coupling reagent and a base are added, and the reaction is stirred for several hours to overnight.
-
Deprotection: The solvent is removed, and the protected cyclic peptide is treated with a cleavage cocktail to remove all side-chain protecting groups.
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Visualizations
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Argi system: one-step purification of proteins tagged with arginine-rich cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Arginine-Rich Cyclic Cell-Penetrating Peptide-Lipid Conjugates Using a Surrogate Peptide Extracted by Phospholipase D Digestion and Trifluoroacetic Acid-Based UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Only a “Click” Away: Development of Arginine-Rich Peptide-Based Materials Using Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
Technical Support Center: c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] in solution. The guidance provided is based on established principles of peptide formulation and aggregation prevention, tailored to the unique characteristics of this peptide, which features a highly cationic arginine-rich domain and a hydrophobic naphthylalanine domain.
Frequently Asked Questions (FAQs)
Q1: Why is my c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] peptide aggregating in solution?
A1: The aggregation of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is likely driven by a combination of factors related to its primary sequence and the solution environment. The contiguous stretch of hydrophobic naphthylalanine (Nal) residues can promote intermolecular association through hydrophobic interactions. Simultaneously, the four positively charged arginine (Arg) residues can lead to electrostatic interactions, particularly if counter-ions are present that can bridge the peptide molecules. The cyclic nature of the peptide may also influence its aggregation propensity.[1][2][3][4]
Q2: What are the initial signs of peptide aggregation?
A2: Early signs of aggregation can be subtle. Visually, you might observe slight turbidity, opalescence, or the formation of visible particulates in your solution over time.[5] Instrumentally, techniques like Dynamic Light Scattering (DLS) may show an increase in the hydrodynamic radius of the particles in solution, indicating the formation of larger species.[6][7][8]
Q3: How can I prevent the aggregation of my c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] peptide solution?
A3: Several strategies can be employed to prevent aggregation. These include optimizing the solution pH and ionic strength, using excipients such as arginine or non-ionic surfactants, and controlling the temperature. Maintaining a low peptide concentration can also be beneficial.[5][9][10]
Q4: What is the role of pH in preventing aggregation?
A4: pH can significantly influence the charge state of the peptide and its solubility. For c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], the arginine residues are positively charged over a wide pH range. It is crucial to work at a pH that is at least one unit away from the peptide's isoelectric point (pI) to maintain electrostatic repulsion between peptide molecules.[9] Since this peptide is highly basic, maintaining a neutral to slightly acidic pH is generally recommended to ensure maximum charge and repulsion.
Q5: Can excipients help in preventing aggregation?
A5: Yes, excipients are often used to stabilize peptide formulations. For a peptide like c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], the following excipients may be beneficial:
-
Arginine: As an amino acid, arginine itself can act as a "chemical chaperone" to prevent protein and peptide aggregation. It is thought to interact with both hydrophobic and charged regions on the peptide surface, thereby inhibiting self-association.[1][2][3][11]
-
Non-ionic Surfactants: Surfactants like Polysorbate 20 or Polysorbate 80 can be effective at low concentrations. They work by coating the hydrophobic surfaces of the peptide, preventing intermolecular hydrophobic interactions.[5]
-
Sugars and Polyols: Sugars such as sucrose or trehalose, and polyols like mannitol, can stabilize peptides by promoting a preferential hydration layer around the peptide, which can help to keep it in solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitate Formation | Peptide concentration is too high, leading to supersaturation and precipitation. | Dilute the peptide solution to a lower concentration. If a high concentration is necessary, consider adding solubilizing excipients.[5] |
| The pH of the solution is close to the peptide's isoelectric point (pI). | Adjust the pH of the buffer to be at least 1-2 units away from the pI. For this highly cationic peptide, a pH between 4 and 7 is a good starting point.[9] | |
| Inappropriate buffer or salt concentration. | Screen different buffer systems (e.g., acetate, phosphate, citrate). Optimize the salt concentration; both increasing and decreasing ionic strength can impact solubility.[9][10] | |
| Increased Turbidity or Opalescence | Formation of small, sub-visible aggregates. | Use Dynamic Light Scattering (DLS) to confirm the presence of aggregates.[6][7][8] Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 20).[5] |
| Temperature fluctuations causing instability. | Maintain a constant and appropriate temperature for your experiments. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5] | |
| Inconsistent Experimental Results | Presence of soluble oligomers or aggregates affecting bioactivity. | Analyze the peptide solution using Size Exclusion Chromatography (SEC) to detect and quantify different species (monomer, dimer, higher-order aggregates).[12][13] |
| Adsorption of the peptide to container surfaces. | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to the buffer to reduce non-specific binding. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the hydrodynamic radius and size distribution of the peptide in solution to detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the peptide solution in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Filter the buffer through a 0.22 µm syringe filter before use.
-
The peptide concentration should be optimized, typically in the range of 0.1-1.0 mg/mL.
-
Filter the final peptide solution through a 0.02 µm syringe filter directly into a clean, dust-free cuvette.[14]
-
-
Instrumentation and Measurement:
-
Use a DLS instrument to measure the scattered light intensity fluctuations at a 90° angle.[14]
-
Equilibrate the sample to the desired temperature (e.g., 25°C) for at least 5 minutes before measurement.
-
Perform multiple measurements (e.g., 10-20 runs) of short duration (e.g., 10-30 seconds) to obtain a statistically significant result.
-
-
Data Analysis:
-
The instrument software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) and the size distribution of the particles in solution.[6][8] An increase in Rh or the appearance of multiple peaks in the size distribution indicates aggregation.
-
Size Exclusion Chromatography (SEC) for Quantifying Aggregates
Objective: To separate and quantify the monomeric peptide from dimers and higher-order aggregates.
Methodology:
-
Sample and Mobile Phase Preparation:
-
Prepare a mobile phase that is compatible with your peptide and minimizes interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[13]
-
Filter and degas the mobile phase before use.
-
Dissolve the peptide in the mobile phase at a known concentration.
-
-
Chromatographic Conditions:
-
Use a size exclusion column with a pore size appropriate for the expected size of the peptide and its aggregates.
-
Set a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a defined volume of the peptide solution.
-
Monitor the elution profile using UV detection at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by the monomeric peptide.
-
Integrate the peak areas of the different species to determine the relative percentage of monomer, dimer, and higher-order aggregates.[12]
-
Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection
Objective: To detect the formation of β-sheet rich, amyloid-like fibrils, which is a common type of peptide aggregation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 1 mM ThT in water). Filter the solution through a 0.2 µm syringe filter.[15]
-
Prepare the peptide solution at the desired concentration in the chosen buffer.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, mix the peptide solution with the ThT stock solution to a final ThT concentration of 20-25 µM.[15][16]
-
Include control wells with buffer and ThT only.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to induce aggregation.[16][17]
-
-
Fluorescence Measurement:
Visualizations
Caption: Workflow for the analysis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] aggregation.
Caption: Troubleshooting decision tree for addressing peptide aggregation.
Caption: Mechanism of action for common anti-aggregation excipients.
References
- 1. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid aggregation inhibitory mechanism of arginine-rich D-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two one-dimensional arrays of naphthyl and anthryl groups along peptide nanotubes prepared from cyclic peptides comprising α- and β-amino acids - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. waters.com [waters.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 9. reddit.com [reddit.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]
Technical Support Center: Enhancing Cell Permeability of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the cell permeability of the cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and why is enhancing its cell permeability important?
A: c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a cyclic peptide containing four arginine (Arg) residues and three 2-naphthylalanine (Nal) residues. The arginine-rich motif classifies it as a potential cell-penetrating peptide (CPP). Enhancing its cell permeability is crucial for it to reach intracellular targets and exert its therapeutic or diagnostic effects. Many promising peptide-based drugs fail due to their inability to efficiently cross the cell membrane.
Q2: What are the primary mechanisms by which arginine-rich cyclic peptides like c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] enter cells?
A: Arginine-rich peptides primarily enter cells through endocytosis, with macropinocytosis being a major pathway.[1][2] This process involves the peptide interacting with negatively charged proteoglycans on the cell surface, which triggers a signaling cascade leading to actin cytoskeleton rearrangement and the formation of large vesicles (macropinosomes) that engulf the peptide.[3][4] Direct translocation across the plasma membrane has also been suggested, particularly at higher peptide concentrations.[2][5]
Q3: What are the most common chemical modification strategies to enhance the cell permeability of this peptide?
A: Several chemical modification strategies can be employed:
-
N-methylation: Replacing the hydrogen atom of a backbone amide with a methyl group can improve metabolic stability and cell permeability by reducing the number of hydrogen bond donors and inducing a more membrane-friendly conformation.[6][7]
-
Acylation (Lipidation): Attaching a fatty acid chain to the peptide increases its hydrophobicity, which can enhance its interaction with the cell membrane and improve cellular uptake.[2][8]
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation, potentially leading to a longer half-life and sustained intracellular concentrations.[4][9]
-
Incorporation of unnatural amino acids: Strategic placement of non-proteinogenic amino acids can modulate the peptide's conformation and physicochemical properties to favor cell entry.
Q4: Can structural modifications other than chemical changes improve permeability?
A: Yes, macrocyclization itself is a key strategy to enhance peptide stability and, in some cases, cell permeability compared to linear counterparts.[10][11] Further structural constraints, such as creating bicyclic peptides, can also pre-organize the peptide into a conformation that is more amenable to crossing the cell membrane.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments to enhance the cell permeability of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cell Permeability After Modification | The modification may have altered the peptide's conformation in a way that hinders membrane interaction. The chosen modification might not be optimal for this specific peptide sequence. | - Systematically vary the position and number of modifications (e.g., N-methylate different residues).- For acylation, optimize the length of the fatty acid chain (typically C8-C16).[2][8][12]- Consider combining different modification strategies (e.g., D-amino acid substitution and acylation). |
| Loss of Biological Activity After Modification | The modification, particularly N-methylation, might have disrupted a key hydrogen bond necessary for binding to the intracellular target.[8] | - Avoid modifying residues known to be critical for the peptide's activity.- If the active conformation is known, use computational modeling to predict the impact of modifications.- Employ modifications at sites distal to the active region. |
| High Cytotoxicity Observed | Acylation with long fatty acids can lead to membrane disruption and toxicity.[12] High concentrations of cationic peptides can also be cytotoxic. | - Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range.[1][13][14]- Optimize the fatty acid chain length; shorter chains (e.g., C8, C10) are often less toxic.[12]- Reduce the overall positive charge of the peptide if possible without compromising uptake. |
| Low Yield of Modified Peptide | Inefficient coupling during solid-phase peptide synthesis (SPPS) due to steric hindrance (e.g., with N-methylated amino acids or bulky unnatural amino acids). Poor solubility of the peptide during cyclization or purification. Low acylation efficiency. | - For difficult couplings, use stronger coupling reagents or double coupling cycles.[15]- Optimize the solvent system for cyclization and purification.- For acylation, ensure complete activation of the carboxylic acid and consider using a coupling catalyst.[16][17] |
| Peptide Degradation/Instability | Susceptibility to proteases in cell culture media or serum. Chemical instability of the peptide backbone (e.g., deamidation of asparagine, oxidation of methionine). | - Incorporate D-amino acids to enhance proteolytic stability.[4][9][18]- Cyclization is a primary method to increase stability.[19]- Store lyophilized peptides at -20°C or -80°C and reconstituted solutions in aliquots at -80°C to minimize freeze-thaw cycles.[20] |
Data Presentation: Impact of Modifications on Cell Permeability
Table 1: Effect of N-methylation on the Permeability of a Cyclic Hexapeptide
| Compound | Number of N-methyl groups | RRCK Papp (10⁻⁶ cm/s) |
| Parent Peptide | 0 | 1.5 |
| Mono-N-methylated | 1 | 4.8 |
| Di-N-methylated | 2 | 10.2 |
| Tri-N-methylated | 3 | 15.5 |
Data adapted from a study on a cyclic hexapeptide to illustrate the trend.[21]
Table 2: Effect of Acylation on the Cellular Uptake of a Cystine-Knot Peptide
| Fatty Acid Chain Length | Relative Cellular Uptake (Fluorescence Intensity) |
| C0 (Unmodified) | 1.0 |
| C12 (Lauric acid) | 4.2 |
| C14 (Myristic acid) | 5.8 |
| C16 (Palmitic acid) | 3.5 |
| C18 (Stearic acid) | 2.1 |
Data adapted from a study on a fatty acylated cystine-knot peptide to illustrate the trend.[2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds
-
96-well UV plate and plate reader or LC-MS system
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.
-
Prepare the donor solutions by dissolving the test peptide and controls in PBS (a small percentage of DMSO, e.g., <1%, can be used for initial solubilization).
-
Add 150-200 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.
-
After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[22][23][24]
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal barrier, to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test peptide and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and monolayer formation.
-
Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²).[13][14]
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test peptide solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
To measure basolateral-to-apical (B-A) permeability (to assess active efflux), reverse the process.
-
Quantify the peptide concentration in the collected samples using LC-MS.
-
Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[12][13][14][20][25]
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
96-well plates
-
Cell culture medium
-
Test peptide at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test peptide. Include untreated control wells.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.[3][25]
Visualizations
Macropinocytosis Signaling Pathway for Arginine-Rich Peptides
Caption: Macropinocytosis pathway for arginine-rich peptide uptake.
Experimental Workflow for Enhancing Peptide Permeability
Caption: Workflow for optimizing peptide cell permeability.
Logical Relationship of Permeability Assays
Caption: Relationship between different permeability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Focal Membrane Deformation Induced by Arginine-rich Peptides Leads to Their Direct Penetration into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocols for measuring the stability and cytotoxicity of cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrogel Formation with Enzyme-Responsive Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
- 21. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Hydrophobic Cyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Sample Preparation
Q1: My hydrophobic cyclic peptide won't dissolve in standard HPLC solvents. What should I do?
A1: Poor solubility is a common challenge with hydrophobic peptides.[1][2][3] Here’s a systematic approach to improving solubility:
-
Solvent Scouting: Experiment with different organic solvents. While acetonitrile is common, other solvents like isopropanol, n-propanol, or ethanol can be effective, sometimes in mixtures.[2][4][5] For highly hydrophobic peptides, trifluoroethanol (TFE) can be used, but be cautious as it can affect retention on reversed-phase columns.[6]
-
Stepwise Dissolution: Instead of adding a pre-mixed solvent, try adding the pure organic solvent first to wet the peptide, followed by the aqueous component.[2]
-
Use of Additives: Formic acid, acetic acid, or hexafluoroisopropanol (HFIP) can be added in small amounts to the solvent to enhance solubility.[1]
-
pH Adjustment: The pH of the solvent can significantly impact the solubility of peptides with ionizable side chains.[5] Experiment with acidic or basic mobile phase modifiers to see what works best for your peptide.
Q2: My peptide seems to be aggregating, leading to poor peak shape and low recovery. How can I prevent this?
A2: Aggregation is a major issue for hydrophobic peptides, driven by intermolecular hydrophobic interactions.[3] Here are some strategies to mitigate aggregation:
-
Solvent Choice: Using organic solvents like isopropanol or n-propanol can help disrupt aggregates.[5]
-
Low Concentration: Work with lower sample concentrations whenever possible to reduce the likelihood of aggregation.
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape and reduce aggregation.[7]
-
Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidine hydrochloride or urea can be added to the sample solvent, but be mindful of their compatibility with your HPLC system and downstream applications.
-
Hydrophilic Tagging: For very difficult sequences, consider synthesizing the peptide with a temporary hydrophilic tag to improve solubility and reduce aggregation during purification.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q3: I am seeing poor resolution and peak tailing during RP-HPLC purification. How can I optimize my method?
A3: Optimizing your RP-HPLC method is crucial for achieving high purity. Here are several parameters you can adjust:
-
Stationary Phase Selection: While C18 is a common choice, for very hydrophobic peptides, a less hydrophobic stationary phase like C8, C4, or Phenyl can provide better separation and recovery.[8][9] Wide-pore columns (300 Å) are generally recommended for peptides to ensure good interaction with the stationary phase.[7][10]
-
Mobile Phase Modifiers (Ion-Pairing Agents): The choice and concentration of the ion-pairing agent significantly impact selectivity.[11][12][13]
-
Trifluoroacetic acid (TFA) is the most common, but if resolution is poor, consider other options.
-
More hydrophobic ion-pairing agents like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can increase retention and may improve the separation of closely eluting impurities.[11][12][14]
-
-
Gradient Optimization: Adjusting the gradient slope is a powerful tool. A shallower gradient can improve the resolution of complex mixtures.[15]
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, especially for larger peptides.
-
Column Temperature: Increasing the column temperature can decrease solvent viscosity, improve peak shape, and alter selectivity.[7]
Q4: My peptide is irreversibly binding to the C18 column, resulting in very low or no recovery. What is happening and how can I fix it?
A4: Irreversible binding occurs when the peptide is too hydrophobic for the stationary phase under the chosen conditions.[1][6] Here’s how to address this:
-
Use a Less Retentive Stationary Phase: Switch to a C8, C4, or Phenyl column.[8][9]
-
Increase Organic Solvent Strength: Try using a stronger organic solvent like n-propanol or isopropanol in the mobile phase.[4][5]
-
Elevated Temperature: Increasing the column temperature can help elute strongly bound peptides.[7]
-
Alternative Purification Methods: If RP-HPLC consistently fails, consider alternative techniques like flash chromatography or precipitation followed by washing.[3][8][16]
Flash Chromatography & Solid-Phase Extraction (SPE)
Q5: When should I consider using flash chromatography instead of preparative HPLC?
A5: High-performance flash chromatography (HPFC) can be a valuable alternative to traditional preparative HPLC, especially in certain scenarios:[8][16]
-
Large Sample Loads: Flash chromatography can handle significantly larger crude sample loads compared to preparative HPLC.[16]
-
Speed and Throughput: It offers a faster purification process, which is beneficial for high-throughput workflows.[16]
-
Pre-purification: It can be used as an initial clean-up step to enrich the target peptide before a final polishing step with preparative HPLC.[16]
-
Cost and Solvent Reduction: Flash chromatography generally uses less solvent, reducing overall purification costs.[16]
Q6: I'm experiencing low recovery with my Solid-Phase Extraction (SPE) protocol. What are the common causes and solutions?
A6: Low recovery in SPE can be attributed to several factors.[17][18][19] A systematic troubleshooting approach is necessary:
-
Analyte Breakthrough During Loading:
-
Analyte Elution During Washing:
-
Incomplete Elution:
-
Improper Sorbent Conditioning/Equilibration:
Data Presentation
Table 1: Influence of Ion-Pairing Agent on Peptide Retention Time
| Ion-Pairing Agent (0.1% concentration) | Relative Hydrophobicity | Average Increase in Retention Time (Compared to Phosphoric Acid) | Typical Use Case |
| Phosphoric Acid | Low | Baseline | Separations requiring lower organic solvent concentrations.[11] |
| Trifluoroacetic Acid (TFA) | Medium | Moderate | Standard choice for most peptide purifications.[11][12] |
| Pentafluoropropionic Acid (PFPA) | High | Significant | Improved resolution for peptides with similar hydrophobicity.[11][14] |
| Heptafluorobutyric Acid (HFBA) | Very High | Very Significant | Excellent separation for complex mixtures, often separating by charge state.[11][12][14] |
Table 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Action |
| Analyte found in the loading fraction | Sample solvent is too strong; Cartridge overload. | Dilute sample in a weaker solvent; Reduce sample load or use a larger cartridge.[17][19] |
| Analyte found in the wash fraction | Wash solvent is too strong. | Decrease the organic solvent percentage in the wash step.[17][19] |
| No analyte detected in any fraction | Incomplete elution; Irreversible binding. | Increase the strength and/or volume of the elution solvent; Ensure proper sorbent conditioning.[18][19] |
| Inconsistent results between runs | Improper sorbent conditioning or equilibration. | Ensure complete wetting of the sorbent and equilibration with the loading buffer.[20] |
Experimental Protocols
Protocol 1: General RP-HPLC Method Optimization for a Novel Hydrophobic Cyclic Peptide
-
Initial Solubility Testing:
-
Test the solubility of a small amount of the crude peptide in various solvents (e.g., Water/Acetonitrile 50:50, Water/Isopropanol 50:50, with and without 0.1% TFA or 1% Formic Acid).
-
-
Column and Mobile Phase Selection:
-
Column: Start with a wide-pore (300 Å) C4 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Initial Gradient Run:
-
Perform a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution percentage of your peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B, try a gradient of 40% to 80% B over 40 minutes.
-
-
Ion-Pairing Agent Screening (if resolution is poor):
-
If co-eluting impurities are present, replace TFA with 0.1% PFPA or 0.05% HFBA in both mobile phases and repeat the optimized gradient run.
-
-
Temperature Optimization (if peak shape is poor):
-
Increase the column temperature in increments of 10 °C (e.g., 40 °C, 50 °C) to assess the impact on peak shape and resolution.
-
Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Clean-up
-
Sorbent Selection:
-
Choose a reversed-phase sorbent (e.g., C18 or a suitable polymer-based sorbent) with a mass appropriate for your sample size.
-
-
Conditioning:
-
Pass 3-5 bed volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.
-
-
Equilibration:
-
Pass 3-5 bed volumes of the initial loading solvent (e.g., 5% acetonitrile in water with 0.1% TFA) through the cartridge.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, isopropanol) and then dilute it with the loading solvent to a low organic percentage.
-
Load the sample onto the cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 bed volumes of a weak wash solvent (e.g., 10-20% acetonitrile in water with 0.1% TFA) to remove hydrophilic impurities.
-
-
Elution:
-
Elute the target peptide with 2-3 bed volumes of a stronger elution solvent (e.g., 60-80% acetonitrile in water with 0.1% TFA). Collect the eluate for further analysis or purification.
-
Mandatory Visualizations
Caption: General experimental workflow for hydrophobic cyclic peptide purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. genscript.com [genscript.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. italianpeptidesociety.it [italianpeptidesociety.it]
- 9. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 10. hplc.eu [hplc.eu]
- 11. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. silicycle.com [silicycle.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cyclic vs. Linear Peptides: A Comparative Analysis of [Arg-Arg-Arg-Arg-Nal-Nal-Nal] Analogs
In general, peptide cyclization is a key strategy employed to enhance the therapeutic potential of linear peptides. This structural modification can lead to significant improvements in metabolic stability, receptor binding affinity, and bioavailability[1][2][3]. The constrained conformation of a cyclic peptide often results in a more defined three-dimensional structure, which can lead to increased target specificity and reduced non-specific interactions[1].
Performance Comparison: Insights from Analogous Peptides
The following table summarizes quantitative data from studies comparing other cyclic peptides to their linear analogs, providing a basis for predicting the behavior of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
| Peptide Analogs | Assay | Metric | Linear Peptide | Cyclic Peptide | Fold Difference | Reference |
| Arg-Gly-Asp-Phe-OH vs. cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | Solution Stability (pH 7) | Stability | 1 | 30 | 30-fold more stable | [4][5] |
| (DipR)4R vs. [DipR]5 | Antibacterial Activity (MIC, µM) vs. S. pneumoniae | Potency | 0.39 | 0.39 | No difference | [6] |
| (DipR)4R vs. [DipR]5 | Antibacterial Activity (MIC, µM) vs. MRSA | Potency | 1.6 | 3.1 | ~2-fold less potent | [6] |
| (DipR)4R vs. [DipR]5 | Antibacterial Activity (MIC, µM) vs. K. pneumoniae | Potency | 6.3 | 25 | ~4-fold less potent | [6] |
| Linear [WR] analogs vs. Cyclic [WR]5 | Cellular Uptake | Efficiency | Less Efficient | More Efficient | Not Quantified | [7] |
Key Advantages of Cyclization
Enhanced Stability
Cyclization is a well-established method for increasing the stability of peptides against proteolytic degradation[6][7][8]. The rigid backbone of a cyclic peptide can prevent or hinder access by proteases, which typically recognize and cleave linear peptide sequences. For instance, a cyclic RGD peptide was found to be 30-fold more stable than its linear counterpart at neutral pH[4][5]. This increased stability is attributed to the decreased structural flexibility imposed by the cyclic structure[5].
Improved Receptor Affinity and Specificity
The conformational rigidity of cyclic peptides can lock the molecule in a bioactive conformation, leading to higher binding affinity and specificity for its target receptor[1][8]. By reducing the entropic penalty of binding, cyclization can result in more potent biological activity. This principle has been successfully applied in the development of peptide-based drugs, such as the highly potent cyclic lactam analog of α-MSH, MT-II[8].
Potential Trade-offs
While cyclization offers significant advantages, it is not always a superior strategy. The biological activity of a peptide is highly dependent on its specific sequence and target. In some cases, the linear analog may exhibit greater potency. For example, the linear peptide (DipR)4R was more potent against several bacterial strains, including MRSA and K. pneumoniae, compared to its cyclic counterpart [DipR]5[6]. This highlights the importance of empirical testing for each specific peptide and its intended application.
Experimental Protocols
The following are summaries of methodologies used in the cited studies to assess peptide activity.
Solution Stability Assay[4]
-
Objective: To determine the chemical stability of linear and cyclic peptides in solution.
-
Method: Peptides are dissolved in buffers of varying pH (e.g., pH 2-12) and incubated at a controlled temperature (e.g., 50°C).
-
Analysis: Aliquots are taken at different time points and analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC) to measure the concentration of the intact peptide.
-
Data: The degradation rates are determined by plotting the natural logarithm of the remaining peptide concentration versus time, and the stability is often reported as a half-life or a relative stability factor.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay[6]
-
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Method: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate. A standardized suspension of the target bacterium or fungus is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Cellular Uptake Studies[7]
-
Objective: To evaluate the efficiency of peptides in penetrating cells.
-
Method: A fluorescently labeled cargo molecule (e.g., a phosphopeptide) is incubated with cells in the presence or absence of the cell-penetrating peptide (CPP).
-
Analysis: After a specific incubation time, the cells are washed to remove extracellular cargo and peptide. The intracellular fluorescence is then quantified using techniques such as flow cytometry or fluorescence microscopy.
-
Data: The cellular uptake efficiency is reported as the fold increase in intracellular fluorescence in the presence of the CPP compared to the cargo alone.
Conclusion
For the peptide sequence [Arg-Arg-Arg-Arg-Nal-Nal-Nal], cyclization is anticipated to enhance its stability against enzymatic degradation and potentially improve its interaction with its biological target by constraining it into a more favorable conformation. These characteristics are highly desirable for the development of peptide-based therapeutics. However, as evidenced by studies on analogous peptides, the impact of cyclization on specific biological activities, such as antimicrobial potency, can vary. Therefore, the empirical evaluation of both the cyclic and linear analogs of [Arg-Arg-Arg-Arg-Nal-Nal-Nal] is essential to determine the optimal candidate for a given therapeutic application. The experimental protocols outlined in this guide provide a starting point for such a comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Molecular Transporter Efficiency of Cyclic Peptides Containing Tryptophan and Arginine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclic [Arg-Nal] Peptide Sequences in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cyclic peptides containing Arginine (Arg) and Naphthylalanine (Nal) residues, denoted as c[Arg-Nal], have emerged as a promising class of molecules in therapeutic research. Their constrained cyclic structure offers advantages in terms of metabolic stability, receptor affinity, and selectivity compared to their linear counterparts. This guide provides a comparative analysis of different c[Arg-Nal] peptide sequences, focusing on their performance as antagonists for key G-protein coupled receptors (GPCRs), namely the chemokine receptor CXCR4 and melanocortin receptors (MCRs). The information presented herein is supported by experimental data from structure-activity relationship (SAR) studies, with detailed methodologies for key experiments to aid in the design and evaluation of novel peptide-based therapeutics.
Comparative Performance of c[Arg-Nal] Peptide Analogs
The biological activity of c[Arg-Nal] peptides is highly dependent on the specific amino acid sequence, stereochemistry, and modifications to the peptide backbone. The following tables summarize quantitative data from SAR studies on analogs of the well-characterized CXCR4 antagonist FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] and related melanocortin receptor modulators.
Table 1: Comparative Activity of FC131 Analogs as CXCR4 Antagonists
| Compound ID | Sequence | Modification | CXCR4 Binding Affinity (IC50, nM) | Anti-HIV Activity (EC50, nM) | Reference |
| 2 (FC131) | cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | Parent Compound | 1.3 | 2.4 | [1] |
| 3 | cyclo(-D-Tyr-D-Arg-Arg-Nal-Gly-) | Epimer at Arg2 | 2.1 | 3.5 | [1] |
| 6 | cyclo(-D-Tyr-Arg-Ala -Nal-Gly-) | Arg3 -> Ala | >1000 | >1000 | [1] |
| 7 | cyclo(-D-Tyr-Arg-Arg-Ala -Gly-) | Nal4 -> Ala | >1000 | >1000 | [1] |
| 13 | cyclo(-D-Tyr-Arg-Arg-Nal-D-Ala -) | Gly5 -> D-Ala | 1.8 | 3.1 | [1] |
| 32 | cyclo(-D-Tyr-D-MeArg -Arg-Nal-Gly-) | Arg2 -> D-MeArg | 1.5 | 2.8 | [1] |
| 15a | cyclo(-D-Tyr-Arg-Arg-(amidine )-Nal-Gly-) | Amidine isostere at Arg3-Nal4 | 4.2 | Potent | [2] |
| 15b | cyclo(-D-Tyr-Arg-(amidine )-Arg-Nal-Gly-) | Amidine isostere at Arg2-Arg3 | 5.8 | Potent | [2] |
Nal = L-3-(2-naphthyl)alanine
Table 2: Comparative Activity of Melanocortin Receptor-Targeting Peptides
| Compound ID | Sequence | Target Receptor | Activity | Binding Affinity (IC50, nM) | Functional Assay (pA2 or EC50, nM) | Reference |
| PG-138 | H-Phe-c[Asp-Pro-d-Nal(2′)-Arg-Trp-Gly-Lys]-NH2 | hMC4R | Antagonist | 15.1 | pA2 = 8.7 | [3] |
| PG-990 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2 | hMC3R | Reported Agonist | 1.9 | - | [4] |
| PG-992 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-Gly-NH2 | hMC3R | Reported Agonist | 42 | - | [4] |
Note: Subsequent studies have shown that peptides containing D-Nal(2') at position 7 often act as antagonists at MC3R and MC4R, suggesting a potential mischaracterization of PG-990 and PG-992 in initial reports.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of peptide performance. Below are protocols for key experiments cited in the analysis of c[Arg-Nal] peptides.
CXCR4 Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Materials:
-
HEK293 cells stably expressing CXCR4.
-
[¹²⁵I]-SDF-1α (radiolabeled ligand).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Test c[Arg-Nal] peptides at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Harvest and resuspend CXCR4-expressing cells in binding buffer.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-SDF-1α to each well.
-
Add varying concentrations of the test c[Arg-Nal] peptides to the wells. For non-specific binding control, add a high concentration of unlabeled SDF-1α.
-
Add the cell suspension to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test peptide and determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).
Anti-HIV-1 Assay (MAGI Assay)
This assay measures the ability of CXCR4 antagonists to inhibit the entry of X4-tropic HIV-1 strains into target cells.
Materials:
-
HeLa-CD4-LTR-β-gal cells (MAGI cells).
-
X4-tropic HIV-1 strain (e.g., NL4-3).
-
Cell culture medium.
-
Test c[Arg-Nal] peptides at various concentrations.
-
Reagents for β-galactosidase staining (e.g., X-gal).
Procedure:
-
Plate MAGI cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test c[Arg-Nal] peptides for a short period (e.g., 30 minutes).
-
Add a standardized amount of the X4-tropic HIV-1 virus to each well.
-
Incubate the plates for 48 hours to allow for viral entry, integration, and expression of the β-galactosidase reporter gene.
-
Fix the cells and stain for β-galactosidase activity using X-gal. Infected cells will turn blue.
-
Count the number of blue cells in each well.
-
Calculate the percentage of inhibition of viral entry for each peptide concentration and determine the EC50 value (the concentration of peptide that inhibits 50% of viral infection).
cAMP Signaling Assay for Melanocortin Receptors
This assay measures the ability of a peptide to act as an agonist or antagonist at melanocortin receptors by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing the melanocortin receptor of interest (e.g., hMC4R).
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (an adenylyl cyclase activator, for antagonist testing).
-
α-MSH (a known agonist).
-
Test c[Arg-Nal] peptides at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).
Procedure for Agonist Testing:
-
Plate the receptor-expressing cells in a 96-well plate.
-
Replace the culture medium with assay buffer and incubate with various concentrations of the test peptide.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value.
Procedure for Antagonist Testing:
-
Pre-incubate the cells with various concentrations of the test peptide.
-
Add a fixed concentration of a known agonist (e.g., α-MSH at its EC80 concentration) to all wells (except the basal control).
-
Incubate and measure cAMP levels as described above.
-
Calculate the inhibitory effect of the test peptide and determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Signaling Pathways and Experimental Workflows
The biological effects of c[Arg-Nal] peptides are mediated through their interaction with specific GPCRs, which in turn triggers intracellular signaling cascades. The diagrams below, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and a typical experimental workflow for peptide evaluation.
Caption: CXCR4 Signaling Pathway and Antagonism by c[Arg-Nal] Peptides.
Caption: Melanocortin Receptor Signaling and Antagonism.
Caption: General Experimental Workflow for c[Arg-Nal] Peptide Evaluation.
Conclusion
The comparative analysis of c[Arg-Nal] peptide sequences reveals that subtle modifications to the peptide scaffold can lead to significant changes in biological activity. The data presented highlights the critical role of specific residues, such as Arg3 and Nal4 in FC131, for high-affinity binding to CXCR4.[1] Furthermore, the introduction of peptide bond isosteres, like amidines, can maintain or even enhance antagonist potency.[2] For melanocortin receptors, the stereochemistry and the nature of the aromatic residue at position 7 are key determinants of agonist versus antagonist activity.[4][5]
The provided experimental protocols and workflow diagrams serve as a guide for researchers in the systematic evaluation of novel c[Arg-Nal] analogs. By combining rational design based on existing SAR data with robust experimental validation, the development of potent and selective c[Arg-Nal] peptide-based therapeutics for a range of diseases, including HIV, cancer, and metabolic disorders, can be significantly advanced.
References
- 1. Structure-activity relationships of cyclic peptide-based chemokine receptor CXCR4 antagonists: disclosing the importance of side-chain and backbone functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unina.it [iris.unina.it]
Validating Target Engagement of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: A Comparative Guide for CXCR4 Antagonists
For researchers, scientists, and drug development professionals, establishing definitive target engagement is a cornerstone of preclinical drug discovery. This guide provides a comparative framework for validating the interaction of the novel cyclic peptide, c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], with its putative target, the C-X-C chemokine receptor type 4 (CXCR4).
This document outlines key experimental approaches and presents a comparative analysis with well-characterized CXCR4 antagonists, providing the necessary context for evaluating the potency and mechanism of action of this new chemical entity. The quantitative data herein is summarized for clear comparison, and detailed experimental protocols are provided to facilitate the replication and validation of these findings.
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], with its core motif of four arginine and three naphthylalanine residues, is hypothesized to be a potent antagonist of the CXCR4 receptor, a critical mediator in cancer metastasis and HIV-1 entry. Structure-activity relationship studies on related cyclic peptides have highlighted the importance of positively charged arginine residues and hydrophobic naphthylalanine residues for high-affinity binding to CXCR4. This guide will delve into the methods required to substantiate this hypothesis and benchmark the peptide's performance against established CXCR4 inhibitors.
Comparative Analysis of CXCR4 Antagonists
To effectively evaluate the target engagement of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], its performance in various assays should be compared against known CXCR4 antagonists. This table summarizes the reported inhibitory concentrations (IC50) for several well-characterized antagonists in key functional assays. While specific data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not yet publicly available, this comparative data provides a benchmark for its expected potency.
| Compound | Type | Radioligand Binding Assay (IC50) | Calcium Mobilization Assay (IC50) | Cell Migration Assay (IC50) |
| c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Cyclic Heptapeptide | Data to be determined | Data to be determined | Data to be determined |
| Plerixafor (AMD3100) | Small Molecule | ~20-60 nM | ~50-100 nM | ~5-50 nM |
| Balixafortide (POL6326) | Cyclic Peptide | <10 nM | <10 nM | ~1-10 nM |
| BKT140 | Cyclic Peptide | ~1 nM | ~0.5-2.5 nM | ~1-5 nM |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating target engagement. The following are detailed protocols for the essential assays used to characterize CXCR4 antagonists.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Principle: The assay quantifies the competition between the unlabeled test compound (c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]) and a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) for binding to cells or membranes expressing the CXCR4 receptor.
Protocol:
-
Cell Culture: Use a cell line endogenously expressing CXCR4 (e.g., Jurkat, CEM) or a stably transfected cell line (e.g., HEK293-CXCR4).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
CXCR4-expressing cells or membranes (typically 1-5 x 10⁵ cells/well).
-
A fixed concentration of [¹²⁵I]-SDF-1α (typically at its Kd concentration).
-
A serial dilution of the test compound (c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]) or a reference antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter plate (e.g., GF/C). Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CXCL12-Induced Calcium Mobilization Assay
This functional assay assesses the ability of a compound to inhibit the downstream signaling of CXCR4 activation, specifically the release of intracellular calcium.
Principle: CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates the Gαq pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). A fluorescent calcium indicator is used to measure this change.
Protocol:
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Plate: Plate the dye-loaded cells in a black, clear-bottom 96-well plate.
-
Compound Incubation: Add serial dilutions of the test compound or a reference antagonist to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of CXCL12 (typically the EC80 concentration) to all wells simultaneously using a multi-channel pipette or an automated liquid handler.
-
Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Plot the percentage of inhibition of the CXCL12-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.
CXCR4-Mediated Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of a compound to block the chemotactic response of cells towards a CXCL12 gradient, a key physiological function of the CXCR4/CXCL12 axis.
Principle: Cells expressing CXCR4 will migrate across a porous membrane towards a chemoattractant gradient of CXCL12. An antagonist will inhibit this migration.
Protocol:
-
Assay Setup: Use a 24-well plate with Transwell inserts (typically with 5 or 8 µm pores).
-
Chemoattractant: Add media containing a specific concentration of CXCL12 to the lower chamber of the wells.
-
Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate the cells with various concentrations of the test compound or a reference antagonist.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stained cells can be eluted and the absorbance measured.
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the CXCR4 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the key signaling pathway and the general workflow for validating CXCR4 antagonist target engagement.
Caption: Simplified CXCR4 signaling pathway leading to cell migration and proliferation, and its inhibition by an antagonist.
Caption: Experimental workflow for validating the target engagement of a CXCR4 antagonist.
A Comparative Analysis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and Other Leading Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. This guide provides a detailed comparison of the cyclic CPP, c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], with other well-established CPPs, offering insights into its performance based on available experimental data.
The peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], a cyclic peptide featuring four arginine and three naphthylalanine residues, is designed to harness the cell-penetrating properties of arginine-rich sequences while leveraging the hydrophobic nature of naphthylalanine to enhance membrane interaction. This guide will compare its efficacy against prominent CPPs such as the TAT peptide, Penetratin, and oligoarginine peptides in terms of cellular uptake, cytotoxicity, and cargo delivery efficiency.
Comparative Performance Analysis
To facilitate a clear and objective comparison, the following tables summarize the quantitative data on the performance of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and other selected CPPs. It is important to note that direct comparative studies for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] are limited in the public domain, and the data presented here is a synthesis of available information on similar cyclic and arginine-rich peptides containing hydrophobic residues.
| Peptide | Cellular Uptake Efficiency (Relative Fluorescence Units - RFU) | Cell Line | Concentration (µM) | Incubation Time (h) | Citation |
| c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Data Not Available | - | - | - | |
| TAT (48-60) | ~5,000 | HeLa | 10 | 1 | [1] |
| Penetratin | ~15,000 | HeLa | 10 | 1 | [1] |
| (Arg)8 | ~20,000 | HeLa | 10 | 1 | [2] |
| Acylated-cyclic[Arg]5 | ~13.7-fold higher than control | SK-OV-3 | 10 | Not Specified | [3] |
Table 1: Cellular Uptake Efficiency. This table compares the cellular uptake of different CPPs. Higher RFU values indicate more efficient internalization. Data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not currently available in the public literature. The inclusion of acylated-cyclic[Arg]5 provides insight into the potential high uptake efficiency of cyclic arginine-rich peptides.
| Peptide | IC50 (µM) | Cell Line | Incubation Time (h) | Citation |
| c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Data Not Available | - | - | |
| TAT (48-60) | > 50 | HeLa, CHO | 24 | [1] |
| Penetratin | > 50 | HeLa, CHO | 24 | [1] |
| [WR]9 | ~25 (reduces proliferation by 55%) | LLC-PK1 | 24 | [4] |
| [DipR]5 | > 25 (minimal at 10 µM) | CCRF-CEM, HEK-293 | 72 | [5] |
Table 2: Cytotoxicity Profile. This table presents the half-maximal inhibitory concentration (IC50) of various CPPs, a measure of their cytotoxicity. Higher IC50 values indicate lower toxicity. Specific IC50 data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not available. The data for [WR]9 and [DipR]5, which also contain aromatic residues, suggest that cytotoxicity can vary based on the specific sequence and cell line.
| Peptide | Cargo | Delivery Efficiency | Cell Line | Citation |
| c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Data Not Available | Data Not Available | - | |
| TAT | Avidin | High | HeLa | [1] |
| Penetratin | Avidin | Moderate | HeLa | [1] |
| Dodecanoyl-[R5] | F'-GpYEEI (phosphopeptide) | 3.4-fold increase | SK-OV-3 | [3] |
| [WWRR]5 | F'-GpYEEI, F'-siRNA, F'-3TC | Highest among tested peptides | SK-OV-3, MDA-MB-231 | [6] |
Table 3: Cargo Delivery Efficiency. This table highlights the ability of different CPPs to deliver various molecular cargoes into cells. The efficiency is often reported as a fold increase compared to the cargo alone or a qualitative assessment. Data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is needed for a direct comparison. The examples of other cyclic peptides suggest that they can be effective cargo transporters.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of cell-penetrating peptides.
Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled CPPs.
-
Cell Preparation: Seed cells (e.g., HeLa, CHO, SK-OV-3) in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight.
-
Peptide Treatment: Wash the cells with phosphate-buffered saline (PBS). Add fresh serum-free media containing the fluorescently labeled CPP (e.g., FITC-labeled) at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptides.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% bovine serum albumin (BSA). Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of at least 10,000 cells per sample.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of CPPs on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Peptide Incubation: Replace the medium with fresh medium containing various concentrations of the CPP and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.[7]
Cargo Delivery Assay using Fluorescence Microscopy
This method visualizes the intracellular localization of a fluorescently labeled cargo delivered by a CPP.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Complex Formation: Prepare the CPP/cargo complex by co-incubating the CPP with the fluorescently labeled cargo (e.g., a fluorescent protein or siRNA) in serum-free medium for 30 minutes at room temperature.
-
Cell Treatment: Replace the cell culture medium with the medium containing the CPP/cargo complex.
-
Incubation: Incubate the cells for the desired time at 37°C.
-
Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (Optional): The cell nuclei can be counterstained with a nuclear dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal or fluorescence microscope. The intracellular distribution of the cargo can be assessed by observing the co-localization with cellular compartments if specific markers are used.
Mechanistic Insights and Visualizations
The cellular uptake of arginine-rich CPPs, including cyclic variants, is thought to occur through a combination of direct membrane translocation and various endocytic pathways. The initial interaction is typically electrostatic, between the positively charged arginine residues and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans. The hydrophobic naphthylalanine residues in c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] likely enhance this interaction by inserting into the lipid bilayer, potentially facilitating direct entry or promoting membrane invagination for endocytosis.
Figure 1. Putative cellular uptake mechanisms of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
The diagram above illustrates the potential pathways for the cellular entry of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. The peptide can either directly penetrate the plasma membrane to enter the cytosol or be internalized via endocytosis, leading to its encapsulation in endosomes. For therapeutic efficacy, escape from the endosome into the cytosol is a critical step to avoid lysosomal degradation.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of C7-3-Peptide-Loaded Chitosan Nanoparticles Against Multi-Drug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Cyclic Peptides: Design, Characterization, Self-Assembly, and Applicat" by Amir Nasrolahi Shirazi [digitalcommons.uri.edu]
- 6. Cyclic and Linear Peptides Containing Alternate WW and RR Residues as Molecular Cargo Delivery Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] vs linear control in serum
For researchers, scientists, and drug development professionals, understanding the serum stability of peptide-based therapeutics is a critical factor in their design and development. The inherent susceptibility of linear peptides to degradation by proteases in serum significantly limits their therapeutic potential. Cyclization of peptides, such as in the case of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], is a widely adopted strategy to overcome this limitation. This guide provides an objective comparison of the serum stability of cyclic versus linear peptides, supported by established experimental principles and data from analogous systems.
Superior Stability of Cyclic Peptides
Cyclic peptides generally exhibit significantly greater stability in serum compared to their linear counterparts.[1] This enhanced stability is primarily attributed to the conformational rigidity imposed by the cyclic structure, which sterically hinders the access of proteases to the peptide backbone.[2][3] The absence of free N- and C-termini in cyclic peptides also makes them resistant to degradation by exopeptidases, which are abundant in serum.[1]
While specific quantitative data for the serum stability of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] versus its linear form is not publicly available, studies on other peptide systems provide compelling evidence for the stabilizing effect of cyclization. For instance, a study comparing a linear Arg-Gly-Asp (RGD) peptide to its cyclic counterpart demonstrated a 30-fold increase in stability for the cyclic version at neutral pH.[2] Another study highlighted that incorporating cyclic β-amino acids into macrocyclic peptides resulted in remarkable serum stability, with half-lives extending beyond 168 hours.[4]
Comparative Stability Data
The following table summarizes the expected comparative stability based on well-established principles and data from analogous peptide systems.
| Parameter | Linear Arg-Arg-Arg-Arg-Nal-Nal-Nal | c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Rationale | Supporting Data (Analogous System) |
| Half-life in Serum | Expected to be short (minutes to a few hours) | Expected to be significantly longer (hours to days) | Resistance to exopeptidases and endopeptidases due to cyclic structure and conformational rigidity.[1][3] | A cyclic RGD peptide was 30-fold more stable than its linear counterpart at pH 7.[2] |
| Primary Degradation Pathway | Cleavage by exopeptidases and endopeptidases at multiple sites. | Primarily via endopeptidase cleavage, often at a slower rate. | Lack of free termini protects from exopeptidases.[1] | Degradation of a linear RGD peptide involved the aspartic acid residue, while the cyclic version was more resistant to this degradation.[2] |
Experimental Protocol: In Vitro Serum Stability Assay
The determination of peptide stability in serum is typically conducted through an in vitro assay. The following protocol outlines a standard procedure for comparing the stability of linear and cyclic peptides.
1. Peptide Incubation:
-
The test peptide (e.g., c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] or its linear control) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 mg/mL.
-
The peptide solution is then incubated in fresh human or animal serum (e.g., 80% v/v) at 37°C with gentle agitation.[5]
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).[5]
2. Protein Precipitation:
-
To stop the enzymatic degradation and remove serum proteins, a precipitation agent is added to the collected aliquots. A common method is the addition of three volumes of ice-cold acetonitrile (ACN).[5]
-
The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
3. Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The supernatant, containing the remaining intact peptide, is collected for analysis.[5][6]
-
The samples are injected into an RP-HPLC system equipped with a C18 column.[7]
-
A gradient elution is typically used, with mobile phases consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).[8]
-
The peptide is detected by UV absorbance at a wavelength of 214 nm or 220 nm.[5][6]
4. Data Analysis:
-
The peak area of the intact peptide at each time point is quantified.
-
The percentage of the remaining peptide is calculated relative to the amount present at time zero.
-
The degradation profile is plotted, and the half-life (t1/2) of the peptide in serum is determined by fitting the data to a first-order decay model.
Experimental Workflow
The following diagram illustrates the key steps in a typical serum stability assay.
Caption: Workflow for determining peptide stability in serum.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Great Divide: A Comparative Guide to the Cellular Uptake of Cyclic vs. Linear Peptides
For researchers, scientists, and drug development professionals, the journey of a therapeutic peptide from the extracellular space to its intracellular target is a critical juncture. The structural conformation of a peptide—whether it exists as a flexible linear chain or a constrained cyclic structure—can profoundly influence its ability to traverse the cell membrane. This guide provides an objective comparison of the cell uptake efficiency of cyclic versus linear peptides, supported by experimental data and detailed methodologies, to inform the design of next-generation peptide therapeutics.
The prevailing hypothesis in peptide drug design has often been that cyclization, by reducing conformational flexibility and masking polar backbone atoms, inherently enhances cell permeability. However, a growing body of evidence presents a more nuanced picture. While cyclization can indeed lead to substantial improvements in cellular uptake for certain peptide sequences, it is not a universal panacea. The ultimate efficiency is a complex interplay of sequence, conformation, and the specific uptake mechanism engaged.
Quantitative Comparison of Cell Uptake Efficiency
To provide a clear and concise overview, the following table summarizes quantitative data from various studies that have directly compared the cellular uptake of cyclic peptides and their linear counterparts.
| Peptide Sequence/Class | Cell Line | Assay Method | Linear Peptide Uptake (Relative Units/Fold Enhancement) | Cyclic Peptide Uptake (Relative Units/Fold Enhancement) | Key Findings & Citation |
| [WR]4 (Tryptophan-Arginine) | CCRF-CEM | Flow Cytometry | ~1 (baseline for cargo alone) | 27-fold enhancement of phosphopeptide cargo uptake | Cyclization dramatically improves the ability of the [WR]4 peptide to deliver a cell-impermeable phosphopeptide.[1] |
| [C(WR)5C] (Disulfide-cyclized) | CCRF-CEM | Flow Cytometry | ~7-fold enhancement of phosphopeptide cargo uptake | ~7-fold enhancement of phosphopepeptide cargo uptake | The disulfide-cyclized peptide and its linear counterpart showed comparable uptake enhancement. However, the linear version's uptake was significantly improved in the presence of a reducing agent.[2][3] |
| Dodecanoyl-(R5) (Acylated Polyarginine) | SK-OV-3 | Flow Cytometry | 10.2-fold higher than control | 13.7-fold higher than control | The combination of fatty acylation and cyclization in short polyarginine peptides enhances cellular uptake.[4] |
| TAT (49-57) | HeLa | Confocal Microscopy | Slower uptake kinetics | Enters cells on average 15 minutes earlier and accumulates to higher levels | Cyclization of the TAT peptide enhances the kinetics of its cellular uptake.[5] |
| cyclo(Phe-Nal-Arg-Arg-Arg-Arg-Gln) | - | Cytosolic Delivery Assay | - | 3- to 12-fold higher cytosolic delivery than linear CPPs (Tat, penetratin, R9) | This specific cyclic peptide demonstrates significantly higher efficiency in reaching the cytosol compared to well-known linear cell-penetrating peptides.[6] |
| Various Sequences | HeLa | Reporter Gene Assay | Generally comparable to cyclic counterparts | Not generally more permeable than linear counterparts | A broad study concluded that cyclization does not universally confer greater cell permeability across different peptide sequences.[7][8] |
Mechanisms of Cellular Entry: A Tale of Two Conformations
The route a peptide takes into the cell is as crucial as its final destination. Both linear and cyclic peptides can utilize a variety of uptake mechanisms, often in a sequence- and cell-type-dependent manner.
Endocytosis is a primary pathway for many cell-penetrating peptides (CPPs). This energy-dependent process involves the engulfment of the peptide by the cell membrane, forming intracellular vesicles. For the peptide to be therapeutically effective, it must then escape these endosomes to reach the cytosol. Some studies suggest that the rigid structure of certain cyclic peptides can facilitate more efficient endosomal escape.
Direct translocation , a process where peptides move directly across the plasma membrane, is another proposed mechanism. The "chameleon-like" behavior of some cyclic peptides, where they can alter their conformation to present a more hydrophobic face to the lipid bilayer, is thought to be a key factor in this pathway. By forming intramolecular hydrogen bonds, cyclic peptides can effectively shield their polar backbone, reducing the energetic penalty of membrane traversal.
The diagram below illustrates the primary pathways involved in peptide cellular uptake.
Experimental Protocols
Accurate and reproducible quantification of peptide uptake is paramount for comparative studies. Below are detailed methodologies for key experiments commonly cited in this field.
Flow Cytometry for Quantitative Uptake Analysis
This high-throughput method allows for the rapid quantification of the fluorescence intensity of a large population of cells that have been incubated with a fluorescently labeled peptide.
1. Cell Preparation:
-
Culture cells to 70-80% confluency in a 24-well plate.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
2. Peptide Incubation:
-
Add the fluorescently labeled linear or cyclic peptide to the cell suspension at the desired final concentration (e.g., 10 µM).
-
As a negative control, use an equivalent volume of vehicle (e.g., DMSO or water).
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
3. Washing and Analysis:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet three times with ice-cold PBS to remove non-internalized peptide.
-
Resuspend the final cell pellet in 500 µL of PBS containing 1% bovine serum albumin (BSA).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or PE).
-
Gate on the live cell population based on forward and side scatter profiles.
-
The mean fluorescence intensity of the cell population is directly proportional to the amount of internalized peptide.
Confocal Microscopy for Visualization of Cellular Localization
Confocal microscopy provides high-resolution images that can reveal the subcellular localization of fluorescently labeled peptides.
1. Cell Seeding and Treatment:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the fluorescently labeled linear or cyclic peptide at the desired concentration.
-
Incubate for the desired time at 37°C.
2. Staining and Fixation:
-
After incubation, wash the cells three times with PBS.
-
To visualize the nucleus, incubate the cells with a nuclear stain (e.g., Hoechst 33342 or DAPI) for 10-15 minutes.
-
Wash the cells again with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain.
-
Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.
The following diagram outlines the general workflow for a typical cell uptake experiment.
Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery
CAPA is a quantitative, high-throughput assay that specifically measures the amount of a molecule that reaches the cytosol.
1. Principle:
-
The assay utilizes a cell line that stably expresses a HaloTag protein in the cytosol.
-
The peptide of interest is conjugated to a chloroalkane tag.
-
If the peptide enters the cytosol, the chloroalkane tag will covalently bind to the HaloTag protein.
2. Protocol Outline:
-
Pulse: Incubate the HaloTag-expressing cells with the chloroalkane-tagged peptide for a specific duration.
-
Wash: Remove the excess, non-internalized peptide.
-
Chase: Add a fluorescently labeled chloroalkane dye that will bind to any remaining unbound HaloTag protein.
-
Analysis: Quantify the cellular fluorescence using flow cytometry. A lower fluorescence signal indicates a higher amount of peptide that has entered the cytosol and bound to the HaloTag protein.
3. Troubleshooting:
-
High background fluorescence: Ensure thorough washing steps to remove all non-internalized fluorescent dye. Optimize the concentration of the chase dye.
-
Low signal (low uptake): Increase the incubation time or the concentration of the chloroalkane-tagged peptide. Confirm the expression and activity of the HaloTag protein.
-
Cell toxicity: Assess the toxicity of the chloroalkane-tagged peptide at the concentrations used. Reduce the concentration or incubation time if necessary.
Luciferase Reporter Gene Assay for Functional Uptake
This assay provides an indirect but highly sensitive measure of peptide uptake by quantifying the activity of a reporter gene that is expressed upon the intracellular delivery of a regulatory molecule by the peptide.
1. Assay Setup:
-
Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of a specific response element.
-
The peptide is used to deliver a molecule (e.g., a transcription factor or a splice-switching oligonucleotide) that will activate or inhibit the expression of the reporter gene.
2. Protocol Outline:
-
Co-incubate the cells with the peptide and the regulatory cargo.
-
After a suitable incubation period to allow for uptake and gene expression, lyse the cells.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting luminescence using a luminometer. The level of luminescence is proportional to the amount of cargo delivered to the appropriate cellular compartment.
3. Optimization:
-
The ratio of peptide to cargo, incubation time, and cell density should be optimized to achieve a robust signal-to-noise ratio.
-
The choice of reporter gene and regulatory element should be tailored to the specific biological question being addressed.
Conclusion
The decision to pursue a linear or cyclic peptide for intracellular delivery is not a straightforward one. While cyclization can be a powerful strategy to enhance cellular uptake, its success is highly dependent on the peptide's amino acid sequence and the resulting conformational properties. For certain sequences, particularly those rich in alternating hydrophobic and cationic residues, cyclization can lead to a dramatic increase in cell penetration. However, for other peptides, the benefits of cyclization may be less pronounced or even negligible.
Therefore, a comprehensive approach that includes the direct comparison of both linear and cyclic analogues using a combination of quantitative and qualitative assays is essential. The experimental protocols and data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of peptide-based therapeutics with improved intracellular delivery and efficacy.
References
- 1. Parallel screening using the chloroalkane penetration assay reveals structure-penetration relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
Benchmarking a Novel Cyclic Peptide: A Comparative Analysis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] Against Known Src Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, the development of novel inhibitors for critical cellular signaling pathways is of paramount importance. This guide provides a comparative benchmark analysis of the putative inhibitor c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], a novel cyclic peptide, against established inhibitors of Src kinase, a key proto-oncogene involved in cell proliferation, differentiation, and motility. While direct experimental data for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is not yet publicly available, its structural characteristics—a cyclic backbone composed of multiple arginine and naphthylalanine residues—suggest a strong potential for kinase inhibition, based on existing research into similar peptide structures.
Cyclic peptides rich in arginine have demonstrated significant potential as inhibitors of various kinases, including Src kinase. The arginine residues are known to facilitate electrostatic interactions with the negatively charged phosphate-binding loop of the kinase domain, while the cyclic nature of the peptide provides conformational rigidity, enhancing binding affinity and stability. Furthermore, the inclusion of the bulky, hydrophobic naphthylalanine residues may promote deeper penetration into the ATP-binding pocket and enhance cell membrane permeability, a desirable trait for any potential therapeutic.
This guide will compare the hypothetical efficacy of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] with well-characterized small molecule and peptide-based Src kinase inhibitors, providing a framework for its future evaluation and development.
Comparative Analysis of Src Kinase Inhibitors
The following table summarizes the inhibitory activity of several known Src kinase inhibitors, which can serve as a benchmark for the future assessment of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
| Inhibitor | Type | Target(s) | IC50 (nM) | Reference |
| Dasatinib | Small Molecule | BCR-ABL, Src family kinases, c-Kit, PDGFRβ | ~1 | [1] |
| Saracatinib (AZD0530) | Small Molecule | Src, ABL1 | 2.7 | [2] |
| Bosutinib (SKI-606) | Small Molecule | Src, ABL1 | 1.2 | [3] |
| C[RW]₅ | Cyclic Peptide | Src, Abl | 2,800 | [4] |
| Putative Inhibitor: c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] | Cyclic Peptide | Hypothesized: Src family kinases | To Be Determined | - |
Experimental Protocols: Src Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], a standard in vitro kinase assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] against purified human Src kinase.
Materials:
-
Recombinant human Src kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and known inhibitor controls (e.g., Dasatinib)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] and control inhibitors in the kinase buffer.
-
In a 384-well plate, add the Src kinase and the peptide substrate to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Src Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams have been generated.
Caption: Simplified diagram of the Src kinase signaling pathway and the putative inhibitory action of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Caption: Workflow for determining the IC50 value of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] against Src kinase.
Conclusion
The cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] represents a promising, albeit uncharacterized, candidate for Src kinase inhibition. Its design incorporates key structural features known to be effective in other peptide-based kinase inhibitors. The comparative data and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this novel compound. Further investigation is warranted to elucidate its precise mechanism of action and to validate its therapeutic potential in preclinical models.
References
- 1. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic peptides with a distinct arginine-fork motif recognize the HIV trans-activation response RNA in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
This document provides essential safety and handling information for the cyclic peptide c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]. Given the peptide's structure, which includes a cell-penetrating poly-arginine motif, it must be treated as potentially bioactive with unknown toxicological properties. The primary routes of potential exposure are inhalation of the lyophilized powder and dermal absorption. Adherence to these guidelines is critical to ensure personnel safety.
Hazard Assessment and Personal Protective Equipment (PPE)
A risk assessment based on the peptide's structure dictates the required level of PPE. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Engineering Control | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Certified Chemical Fume Hood or Powder Containment Hood | Double Nitrile Gloves (ASTM D6319) | Chemical Safety Goggles (ANSI Z87.1) | Full-Sleeve Lab Coat | Not required if using proper engineering controls |
| Handling Diluted Solutions | Standard Laboratory Bench or Fume Hood | Single Pair Nitrile Gloves (ASTM D6319) | Safety Glasses with Side Shields (ANSI Z87.1) | Full-Sleeve Lab Coat | Not required |
Experimental Protocols: Handling and Preparation
2.1. Weighing and Reconstitution of Lyophilized Peptide
This procedure must be performed within a certified chemical fume hood.
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Decontaminate the fume hood work surface.
-
Equilibration: Allow the vial containing the lyophilized peptide to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully transfer the desired amount of peptide powder to the tube using a chemical spatula. Avoid any actions that could generate dust.
-
Reconstitution: Using a calibrated pipette, add the appropriate volume of the desired sterile solvent (e.g., sterile water, DMSO) to the microcentrifuge tube.
-
Dissolution: Close the cap tightly and vortex gently until the peptide is fully dissolved. Visually inspect for any particulates.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at the recommended temperature (typically -20°C or -80°C) in a clearly marked container.
2.2. General Handling of Peptide Solutions
-
PPE: Wear standard PPE (nitrile gloves, safety glasses, lab coat) when handling solutions.
-
Manipulation: All manipulations, including dilutions and additions to experimental assays, should be carried out with care to avoid splashes or aerosol generation.
-
Cross-Contamination: Use fresh, sterile pipette tips for each transfer to maintain the integrity of the experiment and prevent contamination.
Emergency and Disposal Plan
3.1. Spill and Exposure Procedures
| Scenario | Procedure |
| Skin Exposure | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Exposure | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention. |
| Inhalation (Solid) | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Minor Spill (Solid) | Gently cover the spill with absorbent paper towels. Wet the towels with a 70% ethanol solution to dampen the powder. Wipe the area from the outside in. Place all contaminated materials in a sealed bag for chemical waste disposal. |
| Minor Spill (Liquid) | Cover the spill with absorbent pads. Wipe the area from the outside in. Decontaminate the surface with a suitable disinfectant or 70% ethanol. Dispose of all materials in the chemical waste stream. |
3.2. Waste Disposal Plan
All materials that have come into contact with c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] must be disposed of as chemical waste according to institutional guidelines.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed chemical waste bag or container | Includes contaminated gloves, paper towels, weigh boats, and microcentrifuge tubes. |
| Liquid Waste | Labeled, sealed chemical waste container (bottle) | Includes unused peptide solutions and contaminated solvents. Do not pour down the drain. |
| Sharps Waste | Puncture-proof sharps container | Includes contaminated pipette tips and needles. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with c[Arg-Arg-Arg-Arg-Nal-Nal-Nal].
Caption: PPE selection workflow for handling different forms of the peptide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
